Product packaging for 6-Prenylquercetin-3-Me ether(Cat. No.:CAS No. 151649-34-2)

6-Prenylquercetin-3-Me ether

Cat. No.: B1498692
CAS No.: 151649-34-2
M. Wt: 384.4 g/mol
InChI Key: XREZFYPTHFWMDM-UHFFFAOYSA-N
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Description

6-Prenylquercetin-3-methylether (CAS 151649-34-2) is a prenylated flavonoid derivative of the well-studied compound quercetin . With a molecular formula of C21H20O7 and a molecular weight of 384.38, this reference standard is supplied in powder form with a high purity of 98%, as verified by HPLC and NMR analysis . The prenylation of flavonoids like quercetin is a key structural modification known to significantly enhance their lipophilicity, which in turn improves cellular uptake and bioavailability compared to their non-prenylated counterparts . This makes 6-Prenylquercetin-3-methylether a valuable compound for investigating the structure-activity relationships of flavonoids and for probing enhanced bioactivities in various research models, including anticancer, anti-inflammatory, and metabolic disease studies . Researchers can utilize this compound as a critical standard for the identification and quantification of prenylated flavonoids in complex biological or botanical samples. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O7 B1498692 6-Prenylquercetin-3-Me ether CAS No. 151649-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREZFYPTHFWMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive, in-depth overview of the methodologies and data interpretation involved in the structural elucidation of 6-Prenylquercetin-3-Me ether, a representative prenylated flavonoid. While this specific compound serves as a model, the principles and techniques described are broadly applicable to the characterization of novel natural products.

Introduction

Quercetin and its derivatives are a prominent class of flavonoids known for their diverse biological activities.[1] Modifications to the core quercetin structure, such as prenylation and methylation, can significantly alter their physicochemical properties and pharmacological effects.[1] The addition of a lipophilic prenyl group can enhance membrane permeability and interaction with cellular targets, while methylation can affect metabolic stability and bioavailability. The precise determination of the molecular structure of these analogues is a critical step in understanding their structure-activity relationships and potential for therapeutic development.

This technical guide outlines a systematic approach to the structure elucidation of this compound, integrating chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Proposed Structure

The proposed structure for this compound is presented below:

G O1 O C2 C O1->C2 C3 C C2->C3 C1p C C2->C1p C4 C C3->C4 O_C3 O C3->O_C3 C10 C C4->C10 O_C4 =O C4->O_C4 C5 C C6 C C5->C6 OH_C5 HO C5->OH_C5 C7 C C6->C7 Prenyl_C6 C6->Prenyl_C6 C8 C C7->C8 OH_C7 HO C7->OH_C7 C9 C C8->C9 C9->O1 C9->C10 C10->C5 O11 O C2p C C1p->C2p C3p C C2p->C3p C4p C C3p->C4p OH_C3p OH C3p->OH_C3p C5p C C4p->C5p OH_C4p OH C4p->OH_C4p C6p C C5p->C6p C6p->C1p CH3_C3 CH3 O_C3->CH3_C3 C1_prenyl C1_prenyl Prenyl_C6->C1_prenyl CH2 C2_prenyl C2_prenyl C1_prenyl->C2_prenyl CH C3_prenyl1 C3_prenyl1 C2_prenyl->C3_prenyl1 =C(CH3)2

Caption: Proposed chemical structure of this compound.

Experimental Workflow and Protocols

The elucidation of the structure of this compound would typically follow the workflow detailed below.

G cluster_extraction Isolation & Purification cluster_elucidation Structure Elucidation start Plant Material Extraction (e.g., Soxhlet with methanol) partition Solvent-Solvent Partitioning (e.g., EtOAc-H2O) start->partition cc Column Chromatography (Silica Gel, Sephadex) partition->cc hplc Preparative HPLC (C18 column) cc->hplc pure_compound Isolated this compound hplc->pure_compound ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr uv UV-Vis Spectroscopy pure_compound->uv ir Infrared Spectroscopy pure_compound->ir final_structure Confirmed Structure ms->final_structure nmr->final_structure uv->final_structure ir->final_structure

Caption: Workflow for the structure elucidation of this compound.

Isolation and Purification Protocol
  • Extraction: Dried and powdered plant material is subjected to extraction, for example, using methanol in a Soxhlet apparatus. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity. The fraction containing the target compound is identified by thin-layer chromatography (TLC).

  • Column Chromatography: The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

Spectroscopic Analysis Protocols
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is infused directly into the ESI source or injected via an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000). The exact mass is used to determine the elemental composition.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Experiments: A standard suite of 1D and 2D NMR experiments is performed:

    • ¹H NMR: To determine the number and types of protons and their coupling relationships.

    • ¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

Data Presentation and Interpretation

Mass Spectrometry Data

The molecular formula is a cornerstone of structure elucidation. High-resolution mass spectrometry provides the necessary accuracy to determine the elemental composition.

Parameter Value Interpretation
Ionization Mode ESI+Positive Ion Mode
Measured [M+H]⁺ 385.1332Protonated molecule
Calculated [M+H]⁺ 385.1338For C₂₁H₂₁O₇
Molecular Formula C₂₁H₂₀O₇Derived from exact mass
NMR Spectroscopic Data

The following tables present the hypothetical ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆. This data is synthetically generated based on known spectral data for quercetin, its methyl ethers, and prenylated flavonoids.[2][3][4]

Position δ (ppm) Multiplicity J (Hz) Assignment
5-OH12.51sHydroxyl
7-OH10.80sHydroxyl
3'-OH, 4'-OH9.35br sHydroxyls
H-2'7.65d2.2Aromatic CH
H-6'7.53dd8.5, 2.2Aromatic CH
H-5'6.88d8.5Aromatic CH
H-86.40sAromatic CH
H-1''3.25d7.0Allylic CH₂
H-2''5.20t7.0Vinylic CH
H-4'', H-5''1.65sMethyls (x2)
3-OCH₃3.78sMethoxyl
Position δ (ppm) Assignment
C-2155.8C
C-3138.5C
C-4176.0C=O
C-5161.2C
C-6108.5C
C-7164.5C
C-893.5CH
C-9156.3C
C-10103.8C
C-1'121.5C
C-2'115.8CH
C-3'145.0C
C-4'148.2C
C-5'115.2CH
C-6'120.5CH
C-1''21.2CH₂
C-2''122.0CH
C-3''130.8C
C-4''25.5CH₃
C-5''17.8CH₃
3-OCH₃60.1CH₃

Structure Confirmation via 2D NMR

The final structure is pieced together using correlations from 2D NMR experiments.

G cluster_cosy COSY Correlations (H-H) cluster_hmbc Key HMBC Correlations (C-H) cluster_conclusion Conclusion H5_H6 H-5' ↔ H-6' structure Structure Confirmed as This compound H5_H6->structure H1pp_H2pp H-1'' ↔ H-2'' H1pp_H2pp->structure H1pp_C6 H-1'' → C-6 H1pp_C6->structure H1pp_C5 H-1'' → C-5 H1pp_C5->structure H1pp_C7 H-1'' → C-7 H1pp_C7->structure H8_C7 H-8 → C-7 H8_C7->structure H8_C9 H-8 → C-9 H8_C9->structure H8_C10 H-8 → C-10 H8_C10->structure OCH3_C3 3-OCH₃ → C-3 OCH3_C3->structure H2p_C2 H-2' → C-2 H2p_C2->structure

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY: Correlations between H-5' and H-6' would confirm the substitution pattern on the B-ring. A correlation between the allylic methylene protons (H-1'') and the vinylic proton (H-2'') would establish the connectivity within the prenyl group.

  • HMBC: The crucial HMBC correlations would be:

    • The methylene protons of the prenyl group (H-1'') to C-5, C-6, and C-7, definitively placing the prenyl group at the C-6 position.

    • The methoxy protons (3-OCH₃) to C-3, confirming the position of the methyl ether.

    • The aromatic proton H-8 to carbons C-7, C-9, and C-10, confirming the A-ring structure.

    • The B-ring protons (H-2', H-5', H-6') to C-2, confirming the connection of the B-ring to the C-ring.

Conclusion

Through the systematic application of chromatographic and spectroscopic techniques, the structure of a novel flavonoid can be unequivocally determined. The combination of high-resolution mass spectrometry to establish the molecular formula and a suite of 1D and 2D NMR experiments to piece together the molecular framework provides a powerful and reliable strategy for the structure elucidation of complex natural products like this compound. This foundational characterization is essential for any further investigation into the biological activity and therapeutic potential of such compounds.

References

Natural Occurrence and Isolation of 6-Prenylquercetin-3-Me Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological context of 6-Prenylquercetin-3-Me ether. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Identity and Natural Sources

This compound, systematically named 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one, is a prenylated flavonoid. Its chemical structure is characterized by a quercetin backbone with a prenyl group attached at the C-6 position and a methyl ether at the C-3 hydroxyl group.

The primary documented natural source of this compound is the fruit of Sinopodophyllum hexandrum (Berberidaceae), a perennial medicinal plant found in the Southwest of China[1]. This plant is a known rich source of various bioactive prenylated flavonoids[1][2].

Table 1: Natural Source and Biological Activity of this compound

Compound NameSynonym(s)Natural SourcePlant PartReported Biological ActivityIC50 Value (µM)
This compound3-O-Methylgancaonin PSinopodophyllum hexandrumFruitCytotoxicity against MCF-7 and HepG2 human cancer cell lines[1][2]6.25 (MCF-7), 3.83 (HepG2)

Experimental Protocols

Isolation of this compound from Sinopodophyllum hexandrum

The following protocol is adapted from a comprehensive study on the isolation of prenylated flavonoids from the fruits of S. hexandrum. While this protocol describes the isolation of numerous flavonoids, it is representative of the procedure used to obtain this compound.

2.1.1. Extraction

  • Air-dry the fruits of Sinopodophyllum hexandrum and grind them into a fine powder.

  • Weigh the powdered plant material (e.g., 9.1 kg).

  • Place the powder in a suitable vessel for reflux extraction.

  • Add 95% ethanol (EtOH) at a sufficient volume to immerse the powder (e.g., 20 L).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the reflux extraction process two more times with fresh 95% EtOH.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a dark brown residue (e.g., 1.6 kg).

2.1.2. Partitioning

  • Suspend the crude extract residue in water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

    • Petroleum ether (PE)

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • Collect each solvent layer. The prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

2.1.3. Chromatographic Separation

  • Concentrate the ethyl acetate layer (e.g., 142.71 g) to dryness.

  • Subject the EtOAc residue to silica gel column chromatography (e.g., column size 100 x 10 cm).

  • Elute the column with a gradient of petroleum ether-acetone.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Subject the fraction containing the target compound (as determined by preliminary analysis like LC-MS) to further purification steps. This may include:

    • Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC) for final purification. A typical mobile phase for flavonoids is a gradient of methanol-water or acetonitrile-water.

Note: Specific quantitative yield for this compound is not explicitly reported in the cited literature. The isolation of this and similar compounds typically results in milligram quantities from a kilogram-scale extraction.

Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

2.2.1. Cell Culture and Seeding

  • Culture MCF-7 or HepG2 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

2.2.2. Compound Treatment

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions of the compound in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

2.2.3. MTT Staining and Measurement

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Sinopodophyllum hexandrum.

Isolation_Workflow Start Powdered S. hexandrum Fruit Extraction Reflux Extraction (95% EtOH) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude Extract SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel EtOAc Fraction Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Enriched Fractions PrepHPLC Preparative HPLC Sephadex->PrepHPLC Purified Fractions FinalCompound This compound PrepHPLC->FinalCompound

Figure 1. General workflow for the isolation of this compound.
Potentially Modulated Signaling Pathway

While specific signaling pathways for this compound have not been fully elucidated, prenylated flavonoids are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K-Akt and ERK/MAPK pathways. The cytotoxic effects observed suggest a potential interaction with these pathways. The diagram below illustrates a simplified PI3K-Akt signaling pathway, a common target of anticancer compounds.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Caspase9 Caspase-9 Akt->Caspase9 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis PF Prenylated Flavonoid (e.g., this compound) PF->Akt Potential Inhibition

References

Isolating 6-Prenylquercetin-3-Me ether from Sinopodophyllum hexandrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical, yet scientifically grounded, methodology for the isolation and characterization of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid, from the medicinal plant Sinopodophyllum hexandrum. While this specific compound has not been explicitly reported as isolated from this plant, the presence of numerous other prenylated flavonoids and quercetin derivatives, such as 8,2'-diprenylquercetin 3-methyl ether, in S. hexandrum strongly suggests the feasibility of its isolation[1]. The protocols outlined below are synthesized from established methods for the separation of flavonoids from plant matrices, particularly from Sinopodophyllum species[2][3][4].

Introduction to Sinopodophyllum hexandrum and Prenylated Flavonoids

Sinopodophyllum hexandrum, a member of the Berberidaceae family, is a well-documented medicinal plant known for producing a variety of bioactive secondary metabolites.[2] While renowned for its lignans, particularly the anticancer agent podophyllotoxin, the plant is also a rich source of flavonoids. Prenylated flavonoids, a subclass characterized by the addition of a lipophilic prenyl group, often exhibit enhanced biological activities compared to their non-prenylated counterparts, including improved bioavailability and increased cytotoxicity towards cancer cells. This makes the isolation and study of novel prenylated flavonoids like this compound a promising avenue for drug discovery.

Experimental Protocols

The following sections detail a multi-step protocol for the extraction, fractionation, and purification of the target compound.

Plant Material Collection and Preparation

Fresh fruits of Sinopodophyllum hexandrum should be collected and authenticated by a plant taxonomist. The plant material is then washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

A general procedure for extracting flavonoids from plant material involves the use of organic solvents.

Protocol:

  • Macerate the powdered plant material (approximately 1 kg) with 95% ethanol (EtOH) at a 1:10 solid-to-liquid ratio at room temperature for 72 hours, with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

Fractionation (Liquid-Liquid Partitioning)

The crude extract is subjected to sequential liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude ethanolic extract in deionized water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • Petroleum ether (to remove non-polar compounds like fats and sterols)

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • Collect each fraction and evaporate the solvent under reduced pressure. The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

Protocol:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0 to 0:100 v/v), followed by a gradient of ethyl acetate and methanol.

  • Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using appropriate visualization reagents (e.g., UV light, anisaldehyde-sulfuric acid spray).

  • Combine fractions with similar TLC profiles. Fractions showing potential presence of the target flavonoid are pooled for further purification.

Protocol:

  • Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column.

  • Use methanol as the mobile phase.

  • This step is effective for separating flavonoids from other phenolic compounds and smaller molecules.

Protocol:

  • The final purification step involves preparative HPLC on a C18 reversed-phase column.

  • A typical mobile phase would be a gradient of methanol and water (with 0.1% formic acid).

  • Monitor the elution at multiple wavelengths (e.g., 254 nm and 365 nm).

  • Collect the peak corresponding to the target compound. The purity of the isolated compound should be assessed by analytical HPLC.

Structural Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to determine the carbon-hydrogen framework, and 2D-NMR (COSY, HSQC, HMBC) to establish the connectivity of atoms and the position of the prenyl and methyl groups.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on the isolation of similar compounds from Sinopodophyllum hexandrum.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialYield (g)Yield (%)
Crude Ethanol Extract1 kg dried fruit powder12012.0
Petroleum Ether Fraction120 g crude extract1512.5
Dichloromethane Fraction120 g crude extract108.3
Ethyl Acetate Fraction120 g crude extract2520.8
n-Butanol Fraction120 g crude extract3025.0
Aqueous Residue120 g crude extract3529.2

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueData
HR-ESI-MS [M+H]⁺ at m/z 385.1287 (Calculated for C₂₁H₂₁O₇)
¹H-NMR (500 MHz, CD₃OD) δ 12.5 (s, 1H, 5-OH), 7.7-6.2 (m, aromatic protons), 5.2 (t, 1H, vinylic H of prenyl), 3.8 (s, 3H, 3-OCH₃), 3.3 (d, 2H, benzylic CH₂ of prenyl), 1.7, 1.6 (s, 3H each, methyls of prenyl)
¹³C-NMR (125 MHz, CD₃OD) Signals corresponding to quercetin backbone, a methoxy group, and a prenyl group.

Visualizations

Experimental Workflow

experimental_workflow plant_material Sinopodophyllum hexandrum Fruit Powder extraction 95% Ethanol Maceration plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Pet. Ether, CH₂Cl₂, EtOAc, n-BuOH) crude_extract->partitioning et_fraction Ethyl Acetate Fraction partitioning->et_fraction silica_gel Silica Gel Column Chromatography et_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structural Elucidation (MS, NMR) pure_compound->elucidation

Caption: Isolation workflow for this compound.

Potential Signaling Pathway

Prenylated flavonoids are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.

signaling_pathway compound This compound pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 caspase9 Caspase-9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The described methodology provides a robust framework for the successful isolation and characterization of this compound from Sinopodophyllum hexandrum. The unique structural features of this compound, combining a quercetin backbone with both prenyl and methyl ether modifications, make it a compelling candidate for further investigation into its pharmacological properties. The enhanced bioactivity often associated with prenylation suggests that this and similar compounds from S. hexandrum hold significant potential for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The addition of a prenyl group and a methyl ether to the quercetin backbone is expected to alter its physicochemical properties, primarily by increasing lipophilicity and modifying its hydrogen bonding capacity. These changes can significantly influence the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.

Foundational & Exploratory Data of Related Compounds

The following tables summarize the available quantitative data for quercetin, 8-prenylquercetin, and quercetin-3-methyl ether to provide a comparative baseline.

Identifier Quercetin 8-Prenylquercetin Quercetin-3-methyl ether
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one[1]2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one[2]
Synonyms Sophoretin, Meletin-3-O-Methylquercetin, 3',4',5,7-Tetrahydroxy-3-methoxyflavone[3]
CAS Number 117-39-5143724-75-8[1]1486-70-0[4]
Molecular Formula C₁₅H₁₀O₇C₂₀H₁₈O₇C₁₆H₁₂O₇
Molecular Weight 302.24 g/mol 370.4 g/mol 316.27 g/mol
Appearance Yellow crystalline powder-Powder
Property Quercetin 8-Prenylquercetin (Predicted) Quercetin-3-methyl ether (Predicted/Experimental) 6-Prenylquercetin-3-Me ether (Estimated) Notes
Melting Point 314-317 °CNot availableNot availableLower than quercetinPrenylation and methylation can disrupt crystal packing, lowering the melting point.
Boiling Point >600 °C (decomposes)Not available643.0 °C (Predicted)~650-700 °CThe larger molecular weight would suggest a higher boiling point.
Water Solubility 2.5 mg/LLower than quercetin1446 mg/L (Predicted)Very lowThe non-polar prenyl group is expected to significantly decrease water solubility.
LogP (o/w) 1.824.12.02 (Predicted)~4.3The prenyl group significantly increases lipophilicity (higher LogP).
pKa Multiple (7.1, 8.8, 10.0, 11.2)Not available6.38 (Strongest Acidic, Predicted)One less acidic proton due to methylation.The 3-OH group is one of the acidic protons in quercetin; its methylation will remove this pKa value.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not published. However, standard methodologies for the synthesis of prenylated flavonoids and the determination of their physicochemical properties are applicable.

Synthesis of Prenylated and Methylated Flavonoids

The synthesis of this compound would likely involve a multi-step process:

  • Regioselective Prenylation of Quercetin: The introduction of a prenyl group at the C6 position of the quercetin A-ring is a key step. This can be achieved through electrophilic substitution using a prenylating agent such as prenyl bromide in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone). Protecting groups may be necessary to direct the prenylation to the desired position and avoid side reactions.

  • Regioselective Methylation: Following prenylation, the hydroxyl group at the C3 position can be selectively methylated. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The reactivity of the different hydroxyl groups on the flavonoid scaffold varies, which can be exploited for regioselective methylation.

  • Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Structural Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties
  • Melting Point: Determined using a standard melting point apparatus. The sample is heated in a capillary tube, and the temperature range over which it melts is recorded.

  • Solubility: The equilibrium solubility can be determined by adding an excess of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique where the compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.

  • pKa Determination: The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry. In the spectrophotometric method, the UV-Vis spectrum of the compound is recorded at different pH values. The changes in absorbance at specific wavelengths are then used to calculate the pKa.

Biological Context: Potential Signaling Pathway Modulation

Flavonoids, including quercetin and its derivatives, are known to modulate various signaling pathways involved in inflammation and cancer. The addition of a prenyl group can enhance the interaction of these compounds with cellular membranes and proteins, potentially increasing their biological activity.

One of the key pathways targeted by flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.

Diagram of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Workflow Visualization

The characterization of a novel flavonoid derivative like this compound follows a structured experimental workflow.

Diagram of a General Experimental Workflow

Experimental_Workflow cluster_physchem Physicochemical Properties cluster_bio Biological Assays Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Physicochemical_Characterization Physicochemical Characterization Structural_Analysis->Physicochemical_Characterization Biological_Screening In vitro Biological Screening Structural_Analysis->Biological_Screening Data_Analysis Data Analysis and Interpretation Physicochemical_Characterization->Data_Analysis Melting_Point Melting_Point Physicochemical_Characterization->Melting_Point Solubility Solubility Physicochemical_Characterization->Solubility LogP LogP Physicochemical_Characterization->LogP pKa pKa Physicochemical_Characterization->pKa Biological_Screening->Data_Analysis Antioxidant_Assay Antioxidant_Assay Biological_Screening->Antioxidant_Assay Enzyme_Inhibition Enzyme_Inhibition Biological_Screening->Enzyme_Inhibition Cell_Viability Cell_Viability Biological_Screening->Cell_Viability End End Data_Analysis->End

Caption: General workflow for the characterization of a novel flavonoid.

References

6-Prenylquercetin-3-Me ether CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Prenylquercetin-3-Me Ether

CAS Number: 151649-34-2

Introduction

This compound, also known as 3-O-Methylgancaonin P, is a prenylated flavonoid.[1] The addition of a lipophilic prenyl group to the core flavonoid structure is a key modification known to enhance biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects when compared to their non-prenylated precursors.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, potential biological activities based on related compounds, exemplary experimental protocols, and potential signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a yellow powder.[1] It can be isolated from natural sources such as the roots of Glycyrrhiza uralensis.[4]

PropertyValueReference
CAS Number 151649-34-2
Molecular Formula C21H20O7
Molecular Weight 384.384 g/mol
Appearance Yellow powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity (Based on Related Compounds)

While specific quantitative biological data for this compound is limited in publicly accessible literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

The non-prenylated parent compound, quercetin-3-methyl ether, has demonstrated potent anticancer activity. For instance, it has been shown to suppress the formation of breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways. Prenylation generally enhances the cytotoxic effects of flavonoids.

Table 1: Cytotoxicity of Related Prenylated Flavonoids

CompoundCell LineIC50 (µM)Reference
Gancaonin GSW4809.84
Gancaonin NHL-600.42
Gancaonin NSMMC-77211.88
Gancaonin NA-5492.51
Gancaonin NMCF-71.95
Gancaonin NSW4802.06
6,8-diprenyleriodictyolMRC-58.0
6,8-diprenyleriodictyolKB8.5
Anti-inflammatory Activity

Quercetin and its derivatives are well-known for their anti-inflammatory properties. 8-Prenylquercetin has been shown to have stronger anti-inflammatory effects than quercetin by targeting SEK1-JNK1/2 and MEK1-ERK1/2. Quercetin-3-O-methyl ether has also been reported to exhibit potent inhibitory effects on the formation of tumor necrosis factor-alpha (TNF-α).

Antimicrobial Activity

The prenyl group often enhances the antimicrobial activity of flavonoids. Prenylated naringenin and genistein have shown strong activity against both sensitive and resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity of Related Prenylated Flavonoids

CompoundMicroorganismMIC (µg/mL)Reference
Prenylated Naringenin (Compound 11)S. aureus (Sensitive)5
Prenylated Naringenin (Compound 11)S. aureus (Resistant)10
Prenylated Naringenin (Compound 12)S. aureus (Sensitive)25
Prenylated Naringenin (Compound 12)S. aureus (Resistant)50
Prenylated Genistein (Compound 13)S. aureus (Sensitive)25
Prenylated Genistein (Compound 13)S. aureus (Resistant)50

Experimental Protocols

The following are exemplary protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.

Exemplary Synthesis Protocol

The synthesis of this compound can be envisioned as a two-step process: regioselective methylation of quercetin followed by C-prenylation.

Step 1: Regioselective 3-O-methylation of Quercetin

This protocol is adapted from methods for the alkylation of quercetin.

  • Dissolution: Dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K2CO3, 1.1 equivalents) to the solution.

  • Methylation: Cool the mixture to 0°C and add methyl iodide (CH3I, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 3-4.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield quercetin-3-Me ether.

Step 2: C6-Prenylation of Quercetin-3-Me Ether

This protocol is based on the prenylation of flavonoids.

  • Reaction Setup: To a solution of quercetin-3-Me ether (1 equivalent) in anhydrous ethyl acetate, add anhydrous zinc chloride (ZnCl2, 2 equivalents).

  • Addition of Prenylating Agent: Add 3-methyl-2-buten-1-ol (2 equivalents) to the mixture.

  • Reaction: Reflux the mixture at 40°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate-hexane gradient) to isolate this compound.

Exemplary Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., SW480, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Exemplary Anti-inflammatory Assay Protocol (NO Production in Macrophages)

This protocol is based on methods used to assess the anti-inflammatory effects of flavonoids.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Potential Signaling Pathways and Workflows

Based on the known biological activities of the parent compound, quercetin-3-methyl ether, this compound may modulate key signaling pathways involved in cancer progression.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound 6-Prenylquercetin- 3-Me ether Compound->PI3K Inhibits? Compound->Akt Inhibits?

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Notch_Signaling_Pathway cluster_nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage ADAM Protease (S2 Cleavage) Notch_Receptor->S2_Cleavage Conformational Change S3_Cleavage γ-Secretase (S3 Cleavage) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL NICD->CSL Binds to Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes Activates Compound 6-Prenylquercetin- 3-Me ether Compound->Notch_Receptor Inhibits?

Caption: Potential inhibition of the Notch signaling pathway.

Synthesis_Workflow Quercetin Quercetin Methylation 3-O-Methylation (CH3I, K2CO3, DMF) Quercetin->Methylation Purification1 Column Chromatography Methylation->Purification1 Quercetin_3Me Quercetin-3-Me ether Prenylation C6-Prenylation (3-methyl-2-buten-1-ol, ZnCl2) Quercetin_3Me->Prenylation Purification2 Column Chromatography Prenylation->Purification2 Target_Compound This compound Purification1->Quercetin_3Me Purification2->Target_Compound

Caption: Exemplary two-step synthesis workflow.

Conclusion

This compound is a promising natural product for further investigation in drug discovery. The presence of both a prenyl group and a methyl ether on the quercetin scaffold suggests the potential for enhanced bioavailability and potent biological activities. The information and exemplary protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various disease models.

References

The Biological Activity of 6-Prenylquercetin-3-Me Ether: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific databases and literature reveals a significant gap in the specific research concerning the biological activity of 6-Prenylquercetin-3-Me ether. To date, no dedicated studies detailing its quantitative biological effects, specific mechanisms of action, or modulated signaling pathways have been published. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and quantitative data for this specific compound is not feasible based on the available evidence.

While direct research on this compound is absent, an examination of structurally related compounds—prenylated flavonoids and 3-O-methylquercetin—can provide valuable insights into its potential biological activities. This information may serve as a foundation for future research endeavors targeting this specific molecule.

Insights from Structurally Related Compounds

The biological activity of flavonoids is significantly influenced by the nature and position of their substituent groups. The presence of a prenyl group at the C6 position and a methyl group at the 3-O-position on the quercetin backbone would likely result in a molecule with a unique pharmacological profile, combining the effects of both modifications.

The Influence of Prenylation on Flavonoid Bioactivity

Prenylation, the attachment of a prenyl group, is known to enhance the biological activities of flavonoids.[1][2] This is often attributed to an increase in the lipophilicity of the molecule, which can lead to improved cell membrane permeability and interaction.[2]

General biological activities associated with prenylated flavonoids include:

  • Antimicrobial Activity: Many prenylated flavonoids exhibit potent activity against a range of bacteria and fungi.[2] The prenyl group is thought to enhance the disruption of microbial cell membranes.

  • Anti-inflammatory Effects: Prenylation can augment the anti-inflammatory properties of flavonoids.

  • Anticancer Properties: Increased lipophilicity due to prenylation may lead to better cellular uptake and enhanced cytotoxic effects against cancer cell lines.[3]

  • Antioxidant Activity: The effect of prenylation on antioxidant activity can vary. While the core flavonoid structure is responsible for radical scavenging, the prenyl group can modulate this activity.

The Influence of 3-O-Methylation on Quercetin Bioactivity

Methylation of the hydroxyl groups of quercetin, particularly at the 3-position, has been shown to alter its biological properties. 3-O-methylquercetin is a known metabolite of quercetin and has been the subject of several studies.

Reported biological activities of 3-O-methylquercetin include:

  • Anti-inflammatory Action: It has been shown to possess anti-inflammatory effects.

  • Enzyme Inhibition: 3-O-methylquercetin is an inhibitor of cAMP and cGMP-phosphodiesterases (PDEs).

  • Antiviral Activity: It has demonstrated antiviral properties against various viruses.

  • Neuroprotective Effects: Studies have indicated its potential to protect neuronal cells from oxidative damage.

  • Modulation of Antioxidant Activity: Methylation of the 3-hydroxyl group can decrease the primary antioxidant activity of quercetin in some assay systems.

Structure-Activity Relationship: A Combined Perspective

The combination of a prenyl group at the C6 position and a methyl group at the 3-O-position in this compound suggests a molecule with potentially enhanced bioavailability and a modified spectrum of activity compared to quercetin itself. The increased lipophilicity from the prenyl group could lead to better absorption and cellular penetration, while the methylation at the 3-position might influence its metabolic stability and interaction with specific cellular targets.

Studies on the structure-activity relationships of quercetin derivatives have indicated that modifications at the 3-OH and 7-OH positions are common for glycosylation, while methylation often occurs at the 3', 4', and 7-OH positions. The antioxidant activity of quercetin is significantly influenced by the 3-hydroxyl group. Therefore, its methylation in this compound would likely alter its radical scavenging properties.

Synthesis of Related Compounds

While no specific synthesis for this compound is detailed in the reviewed literature, general methods for the prenylation and methylation of flavonoids are well-established.

General Synthesis of Prenylated Flavonoids

The synthesis of C-prenylated flavonoids can be achieved through electrophilic aromatic substitution, reacting the flavonoid with a prenylating agent like 3-methyl-2-buten-1-ol in the presence of a catalyst such as ZnCl2. The reaction can sometimes lead to a mixture of products with prenylation at different positions.

General Synthesis of O-Methylated Quercetin

The methylation of quercetin's hydroxyl groups can be performed using reagents like methyl iodide in the presence of a base. Achieving regioselective methylation to target a specific hydroxyl group often requires the use of protecting groups for the other hydroxyls.

Future Research Directions

The lack of data on this compound highlights a clear area for future investigation. The predicted enhancement of bioactivity due to prenylation, combined with the modified pharmacological profile from 3-O-methylation, makes this compound a compelling candidate for a range of biological screenings.

Future studies should focus on:

  • Chemical Synthesis and Characterization: Developing a reliable and efficient method for the synthesis of pure this compound.

  • In Vitro Biological Screening: Evaluating its activity in a panel of assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant tests.

  • Mechanism of Action Studies: If significant activity is observed, further research should elucidate the underlying molecular mechanisms and identify the specific signaling pathways it modulates.

  • In Vivo Studies: Assessing its bioavailability, efficacy, and safety in animal models.

References

6-Prenylquercetin-3-Me Ether: A Comprehensive Technical Review and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylquercetin-3-Me ether is a prenylated and methylated derivative of the widely studied flavonoid, quercetin. While direct research on this specific compound is limited, its structural components—a prenyl group at the 6-position and a methyl ether at the 3-position—suggest a unique pharmacological profile with potential applications in oncology, inflammatory diseases, and neuroprotection. This technical guide synthesizes the available literature on its constituent moieties, 6-prenylquercetin and quercetin-3-methyl ether, to provide a comprehensive overview of its probable synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts centered on this compound.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Quercetin, one of the most abundant dietary flavonoids, has been the subject of extensive research.[3] However, its therapeutic potential is often hampered by poor bioavailability and metabolic instability.[4]

Chemical modifications of the quercetin backbone, such as prenylation and methylation, are strategies employed by nature and chemists to enhance its pharmacological properties. Prenylation, the attachment of a prenyl group, can improve a molecule's affinity for biological membranes and enhance its bioactivity.[5] Methylation, the addition of a methyl group, can increase metabolic stability and modulate activity.

This compound incorporates both of these modifications. This review will provide a detailed examination of the synthesis, biological activities, and underlying molecular mechanisms of its parent compounds to build a predictive profile for this novel molecule.

Synthesis

A direct, reported synthesis for this compound is not currently available in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the prenylation and methylation of flavonoids. The synthesis would likely involve a multi-step process to achieve the desired regioselectivity.

A potential synthetic pathway could involve the following key steps:

  • Regioselective Protection of Quercetin: To direct the prenylation and methylation to the desired positions, the other hydroxyl groups of quercetin would need to be protected. This is a common strategy in flavonoid synthesis.

  • Prenylation at the C-6 Position: The protected quercetin would then undergo nuclear prenylation. A common method for this is the reaction with a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst like BF3-etherate.

  • Methylation of the 3-OH Group: Following prenylation, the hydroxyl group at the 3-position would be methylated. This can be achieved using a methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).

  • Deprotection: The final step would involve the removal of the protecting groups to yield this compound.

It is important to note that optimizing the reaction conditions, including solvents, catalysts, and protecting groups, would be crucial to achieve a good yield and purity of the final product.

Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the known effects of 6-prenylquercetin and quercetin-3-methyl ether.

Anticancer Activity

Both prenylated flavonoids and methylated quercetin derivatives have demonstrated significant anticancer properties.

Quercetin-3-methyl ether has been shown to:

  • Inhibit the growth of lapatinib-sensitive and -resistant breast cancer cells by inducing G2/M cell cycle arrest and apoptosis.

  • Suppress the formation of human breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways.

  • Promote apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling.

  • Inhibit the proliferation of mouse epidermal cells by targeting ERKs.

Prenylated flavonoids , in general, exhibit enhanced anticancer activity compared to their non-prenylated counterparts, which is often attributed to improved cellular uptake and interaction with cell membranes.

Based on this, this compound is predicted to be a potent anticancer agent, potentially exhibiting synergistic effects from both the prenyl and methyl ether moieties.

CompoundCell LineActivityIC50 ValueReference
Quercetin-3-methyl etherSK-Br-3 (lapatinib-sensitive breast cancer)Growth inhibition~7.5 µM
Quercetin-3-methyl etherSK-Br-3-Lap R (lapatinib-resistant breast cancer)Growth inhibition~8 µM
Quercetin-3-methyl etherRKO (colorectal cancer)Inhibition of cell viability~15 µM
Quercetin-3-methyl etherSW1116 (colorectal cancer)Inhibition of cell viability~18 µM
Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties.

Quercetin-3-methyl ether has demonstrated potent anti-inflammatory effects by:

  • Inhibiting the release of β-glucuronidase and lysozyme from neutrophils.

  • Strongly inhibiting superoxide anion formation in neutrophils.

  • Potently inhibiting tumor necrosis factor-alpha (TNF-α) formation in macrophages and microglial cells.

8-Prenylquercetin (a positional isomer of 6-prenylquercetin) has shown stronger inhibition of inflammatory mediators like iNOS, COX-2, NO, and various cytokines compared to quercetin. This suggests that the prenyl group enhances anti-inflammatory activity.

Therefore, this compound is expected to be a powerful anti-inflammatory agent, potentially targeting key inflammatory pathways.

Neuroprotective Effects

Oxidative stress and inflammation are key contributors to neurodegenerative diseases.

Quercetin-3-methyl ether has been shown to be a potent neuroprotectant:

  • It potently inhibits H₂O₂- and xanthine/xanthine oxidase-induced neuronal injuries with IC50 values of 0.6 and 0.7 µg/ml, respectively.

  • Its neuroprotective effects are attributed to its antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation.

The addition of a prenyl group could further enhance these neuroprotective effects by improving its ability to cross the blood-brain barrier and interact with neuronal cells.

CompoundAssayActivityIC50 ValueReference
Quercetin-3-methyl etherH₂O₂-induced neuronal injuryNeuroprotection0.6 µg/ml
Quercetin-3-methyl etherX/XO-induced neuronal injuryNeuroprotection0.7 µg/ml
Quercetin-3-methyl etherXanthine Oxidase InhibitionAntioxidant42.01 µg/ml
QuercetinH₂O₂- or X/XO-induced neuronal injuryNeuroprotection4-5 µg/ml
QuercetinXanthine Oxidase InhibitionAntioxidant10.67 µg/ml
(+)-DihydroquercetinOxidative neuronal injuryNeuroprotectionLess potent than quercetin

Signaling Pathways

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways.

Quercetin-3-methyl ether has been shown to modulate the following pathways:

  • Chk1/Cdc25c/cyclin B1/Cdk1 Pathway: Induces G2/M cell cycle arrest in breast cancer cells.

  • Notch1 and PI3K/Akt Signaling Pathways: Suppresses the formation of breast cancer stem cells.

  • Polyamine Signaling: Downregulation of this pathway leads to apoptosis in colorectal cancer cells.

  • MAPK/Erk Pathway: Protects liver cells from copper-induced oxidative stress.

Quercetin (the parent compound) is known to affect a wide array of signaling pathways, including:

  • Wnt/β-catenin Pathway

  • JAK/STAT Pathway

  • p53 Pathway

  • IL-6/STAT-3 Signaling

The prenyl group in this compound may enhance its interaction with kinases and other signaling proteins, potentially leading to a more potent modulation of these pathways.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activities of quercetin derivatives.

Cell Viability and Proliferation Assays (CCK-8 or MTT)
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • Add the CCK-8 or MTT reagent to each well and incubate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Treat cells with the test compound.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis
  • Principle: This flow cytometry technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Methodology:

    • Treat cells with the test compound.

    • Harvest the cells, fix them in ethanol, and treat with RNase.

    • Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample and to analyze the activation state of signaling pathways (e.g., phosphorylation of kinases).

  • Methodology:

    • Lyse treated cells to extract proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Visualizations

Signaling Pathways

G cluster_0 Q3ME in Breast Cancer Q3ME Quercetin-3-Me ether Chk1 Chk1 Q3ME->Chk1 activates Apoptosis Apoptosis Q3ME->Apoptosis Cdc25c Cdc25c Chk1->Cdc25c inhibits CyclinB1_Cdk1 Cyclin B1/Cdk1 Cdc25c->CyclinB1_Cdk1 activates G2M_Arrest G2/M Arrest CyclinB1_Cdk1->G2M_Arrest induces G cluster_1 Q3ME in Breast Cancer Stem Cells Q3ME Quercetin-3-Me ether Notch1 Notch1 Q3ME->Notch1 inhibits PI3K PI3K Q3ME->PI3K inhibits Stem_Cell_Formation Stem Cell Formation Notch1->Stem_Cell_Formation promotes Akt Akt PI3K->Akt Akt->Stem_Cell_Formation promotes G cluster_2 Q3ME in Colorectal Cancer Q3ME Quercetin-3-Me ether SMOX SMOX Q3ME->SMOX downregulates Polyamines Polyamines SMOX->Polyamines regulates Apoptosis Apoptosis Polyamines->Apoptosis inhibits G cluster_workflow In Vitro Anticancer Evaluation Workflow start Cancer Cell Lines treatment Treat with this compound start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

References

The Modern Quest for Nature's Defense: A Technical Guide to the Discovery and Isolation of Novel Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical arsenals of the plant kingdom continue to be a premier source of novel therapeutic agents. Among these, prenylated flavonoids have emerged as a particularly promising class of compounds. The addition of a lipophilic prenyl group to the flavonoid backbone often enhances biological activity, leading to potent anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the discovery and isolation of novel prenylated flavonoids, tailored for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize complex biological and experimental processes.

The Landscape of Prenylated Flavonoids: A Glimpse into their Biological Prowess

Prenylated flavonoids are a diverse group of secondary metabolites characterized by the attachment of one or more isoprenoid units, most commonly a C5 prenyl group, to the flavonoid scaffold. This structural modification significantly increases their lipophilicity, which is believed to enhance their interaction with cellular membranes and protein targets, thereby augmenting their bioactivity.[3] Recent research has uncovered a wealth of novel prenylated flavonoids with significant therapeutic potential.

Quantitative Bioactivity Data of Selected Novel Prenylated Flavonoids

The following tables summarize the cytotoxic, antimicrobial, and enzyme inhibitory activities of recently discovered or notable prenylated flavonoids. This data provides a snapshot of their potential as lead compounds in drug discovery.

Table 1: Cytotoxicity of Prenylated Flavonoids against Human Cancer Cell Lines

CompoundFlavonoid ClassCancer Cell LineIC50 (µM)Source
XanthohumolChalconeBreast (MCF-7)3.47 (4-day treatment)[4]
XanthohumolChalconeOvarian (A-2780)0.52 (2-day treatment)
IsoxanthohumolFlavanoneBreast (MCF-7)4.69 (4-day treatment)
DehydrocycloxanthohumolFlavanoneBreast (MCF-7)6.87 (4-day treatment)
Aurone Derivative of XanthohumolAuroneProstate (Du145)14.71 ± 4.42
Prenylated Chalcone 12ChalconeBreast (MCF-7)4.19 ± 1.04
Prenylated Chalcone 13ChalconeBreast (MCF-7)3.30 ± 0.92
Broussoflavonol BFlavonolVarious~20
MorusinFlavoneVarious~20
ConglomeratinFlavonoidBreast (MCF-7)16.2
ConglomeratinFlavonoidLiver (HepG2)13.1

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Prenylated Flavonoids

CompoundActivityOrganism/EnzymeMIC (µg/mL)IC50 (µM)Ki (µM)Source
Compound 1 (from P. hookeri)AntibacterialGram-positive/negative16-32 / 8-64
Compound 4 (from P. hookeri)AntibacterialGram-positive/negative16-32 / 8-64
Prenylated Flavonoid 280Aldose Reductase (AKR1B1) Inhibition1.870.71
Prenylated Flavonoid 579Aldose Reductase (AKR1B1) Inhibition0.880.34
ChrysinCYP3A4 Enzyme Inhibition2.5 ± 0.62.4 ± 1.0
PinocembrinCYP3A4 Enzyme Inhibition4.3 ± 1.15.1 ± 1.6
AcacetinCYP3A4 Enzyme Inhibition7.5 ± 2.712.1 ± 5.6
ApigeninCYP3A4 Enzyme Inhibition8.4 ± 1.120.2 ± 12.7

Experimental Protocols for the Isolation of Novel Prenylated Flavonoids

The successful isolation of novel prenylated flavonoids hinges on a systematic and well-executed experimental workflow. This section provides detailed methodologies for the key stages of this process, from initial extraction to final purification.

Extraction of Prenylated Flavonoids from Plant Material

The choice of extraction method and solvent is critical for maximizing the yield of target compounds. Prenylated flavonoids, being more lipophilic than their non-prenylated counterparts, often require less polar solvents for efficient extraction.

Protocol 1: Maceration Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots, or bark) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Solvent Selection: Choose a solvent of appropriate polarity. Methanol, ethanol, ethyl acetate, or a mixture of these with water are commonly used. For prenylated flavonoids, starting with a less polar solvent like ethyl acetate can be effective.

  • Extraction:

    • Place the powdered plant material in a large glass container with a lid.

    • Add the selected solvent in a 1:10 (w/v) ratio (e.g., 100 g of plant powder to 1 L of solvent).

    • Seal the container and let it stand at room temperature for 3-7 days, with occasional shaking.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Bioassay-Guided Fractionation

This strategy involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. This allows researchers to focus purification efforts on the fractions containing the bioactive compounds of interest.

Protocol 2: Liquid-Liquid Partitioning and Column Chromatography

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Separate the layers using a separatory funnel and collect each solvent fraction.

    • Evaporate the solvent from each fraction to obtain the n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions.

  • Bioassay: Test the biological activity (e.g., cytotoxicity, antimicrobial activity) of the crude extract and each fraction.

  • Column Chromatography of the Active Fraction:

    • Select the most active fraction for further separation.

    • Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20. The choice of stationary phase depends on the polarity of the compounds in the active fraction.

    • Dissolve the active fraction in a small volume of the initial mobile phase.

    • Load the sample onto the top of the column.

    • Elute the column with a mobile phase of gradually increasing polarity (gradient elution). For silica gel, a common gradient is a mixture of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the percentage of ethyl acetate. For Sephadex LH-20, methanol is a common eluent.

    • Collect the eluate in a series of fractions.

  • Monitoring and Pooling:

    • Monitor the fractions using Thin-Layer Chromatography (TLC).

    • Pool the fractions that show similar TLC profiles.

    • Evaporate the solvent from the pooled fractions.

  • Iterative Bioassays: Test the biological activity of each pooled fraction to identify the most active sub-fractions for further purification.

Caption: Bioassay-guided fractionation workflow.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used to isolate pure compounds from complex mixtures.

Protocol 3: Preparative HPLC Purification

  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of the compounds in the active fraction. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

    • Optimize the gradient elution profile to achieve baseline separation of the target peaks.

  • Scaling Up to Preparative HPLC:

    • Use a preparative HPLC system equipped with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Inject the concentrated active fraction onto the preparative column.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector at a wavelength where the flavonoids absorb (typically around 254 nm and 365 nm).

    • Collect the peaks corresponding to the target compounds using an automated fraction collector.

  • Purity Check:

    • Analyze the purity of each collected fraction using the analytical HPLC method developed earlier.

    • Pool the pure fractions of the same compound and evaporate the solvent to obtain the isolated pure compound.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Protocol 4: Spectroscopic Analysis for Structure Elucidation

  • Mass Spectrometry (MS):

    • Obtain the high-resolution mass spectrum (HR-MS) to determine the exact molecular weight and elemental composition of the compound.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable information about the structure of the flavonoid skeleton and the nature and position of substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C):

      • Acquire the ¹H NMR spectrum to determine the number and types of protons and their connectivity.

      • Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule, including the position of the prenyl group.

  • Data Interpretation:

    • Analyze the MS and NMR data to piece together the complete chemical structure of the novel prenylated flavonoid.

    • Compare the spectroscopic data with that of known compounds from the literature to confirm the novelty of the isolated compound.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which prenylated flavonoids exert their biological effects is crucial for their development as therapeutic agents. Many of these compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Its aberrant activation is implicated in many inflammatory diseases and cancers. Several prenylated flavonoids have been shown to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Phosphorylated IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->IKK Phosphorylation Ubiquitination & Degradation->NFkB Releases Prenyl_Flavonoids Prenylated Flavonoids Prenyl_Flavonoids->IKK Inhibition Prenyl_Flavonoids->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by prenylated flavonoids.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Prenylated flavonoids can modulate this pathway at various points.

MAPK_Pathway cluster_extracellular cluster_cellular Cellular Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 ERK ERK Receptor->ERK MKK MKK3/6, MKK4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Inflammatory Gene Expression AP1->Genes Prenyl_Flavonoids Prenylated Flavonoids Prenyl_Flavonoids->p38 Inhibition of Phosphorylation Prenyl_Flavonoids->JNK Inhibition of Phosphorylation Prenyl_Flavonoids->ERK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by prenylated flavonoids.

A Modern Experimental Workflow for Discovery and Isolation

The integration of modern analytical techniques and computational tools has streamlined the process of discovering novel natural products. The following workflow illustrates a comprehensive approach, from plant material to a fully characterized novel prenylated flavonoid.

References

Methodological & Application

Application Notes and Protocols: Semi-synthesis of 6-Prenylquercetin-3-Me Ether from Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of 6-Prenylquercetin-3-Me ether, a derivative of the naturally occurring flavonoid quercetin. Prenylation and methylation of flavonoids can significantly alter their biological activities, potentially enhancing their therapeutic properties by increasing lipophilicity and modifying their interaction with biological targets. This protocol outlines a multi-step synthetic strategy involving selective protection of hydroxyl groups, regioselective prenylation, selective methylation, and final deprotection. The methods described are compiled from established procedures for flavonoid modification, offering a rational approach for the targeted synthesis of this compound for research and drug development purposes.

Introduction

Quercetin is a ubiquitous flavonoid found in many fruits and vegetables, known for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[1] Chemical modification of the quercetin scaffold is a key strategy to overcome these limitations and to develop new derivatives with improved pharmacological profiles.

The introduction of a prenyl group can enhance the affinity of flavonoids for biological membranes and target proteins, often leading to increased bioactivity.[2][3] Similarly, methylation of specific hydroxyl groups can modulate the biological activity and metabolic stability of flavonoids. The target compound, this compound, combines these two structural modifications, making it a promising candidate for further biological evaluation.

This application note provides a comprehensive, step-by-step protocol for the semi-synthesis of this compound starting from commercially available quercetin. The described methodology relies on a series of regioselective reactions to achieve the desired substitution pattern.

Synthetic Strategy Overview

The semi-synthesis of this compound from quercetin is a multi-step process that requires careful control of regioselectivity. The proposed synthetic route is outlined below. This strategy involves the protection of reactive hydroxyl groups to direct the prenylation and methylation to the desired positions.

G Quercetin Quercetin Protected_Quercetin Step 1: Selective Protection (e.g., 3',4',5,7-OH groups) Quercetin->Protected_Quercetin Prenylated_Intermediate Step 2: C6-Prenylation Protected_Quercetin->Prenylated_Intermediate Methylated_Intermediate Step 3: 3-O-Methylation Prenylated_Intermediate->Methylated_Intermediate Final_Product Step 4: Deprotection This compound Methylated_Intermediate->Final_Product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of intermediates and the final product.

Step 1: Selective Protection of Quercetin

To achieve regioselective prenylation and methylation, it is crucial to protect the more reactive hydroxyl groups of quercetin, particularly the 3'-, 4'-, 5-, and 7-OH groups. A multi-step protection strategy is proposed, starting with the protection of the catechol group.

Protocol 1a: Protection of the 3'- and 4'-Hydroxyl Groups.

This protocol is adapted from the procedure described by Li et al. for the selective protection of the catechol moiety using dichlorodiphenylmethane.[4]

  • To a stirred mixture of quercetin (1.0 g, 3.3 mmol) in diphenyl ether (30 mL), add dichlorodiphenylmethane (0.6 mL, 3.3 mmol).

  • Heat the reaction mixture to 175 °C for 30 minutes.

  • Cool the mixture to room temperature and add petroleum ether (100 mL) to precipitate the product.

  • Filter the solid and purify by column chromatography (ethyl acetate/petroleum ether gradient) to yield 2-(2,2-diphenylbenzo[d]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one.

Protocol 1b: Protection of the 3- and 7-Hydroxyl Groups.

This protocol is adapted from the procedure for protecting the 3- and 7-hydroxyl groups with methoxymethyl (MOM) chloride.

  • To a stirred mixture of the product from Protocol 1a (1.5 g, 3.2 mmol) and potassium carbonate (1.8 g, 13.0 mmol) in dry acetone (50 mL), add chloromethyl methyl ether (MOMCl) (0.73 mL, 9.6 mmol) at room temperature.

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (ethyl acetate/petroleum ether gradient) to yield the protected quercetin intermediate.

Step 2: Regioselective C6-Prenylation

The C6-prenylation can be achieved through a Claisen rearrangement of an O-prenylated precursor.

Protocol 2: C6-Prenylation.

This protocol is a conceptual adaptation based on the principles of O-prenylation followed by a Montmorillonite K10-catalyzed Claisen rearrangement for regioselective C6-prenylation.

  • The protected quercetin intermediate from Step 1b is first O-prenylated at the 5-position. To a solution of the intermediate in a suitable solvent (e.g., acetone), add potassium carbonate and prenyl bromide. The reaction is stirred at room temperature until completion as monitored by TLC.

  • The resulting 5-O-prenyl derivative is then subjected to a Claisen rearrangement. The compound is dissolved in a suitable solvent and treated with Montmorillonite K10 clay as a catalyst. The mixture is stirred at an elevated temperature to promote the intramolecular shift, leading to the C6-prenylated product.

  • The catalyst is removed by filtration, and the product is purified by column chromatography.

Step 3: Selective 3-O-Methylation

With the C6 position now occupied by a prenyl group and other hydroxyls protected, the 3-OH group (which was protected as a MOM ether) needs to be deprotected and then methylated. Alternatively, if a protection strategy leaving the 3-OH free is employed, direct methylation can be performed. Assuming the MOM group at the 3-position is labile under acidic conditions, a selective deprotection followed by methylation is proposed.

Protocol 3: 3-O-Methylation.

This protocol is adapted from general flavonoid methylation procedures.

  • Selectively deprotect the 3-O-MOM group using mild acidic conditions.

  • To a solution of the 3-hydroxy-6-prenyl protected intermediate in dry N,N-dimethylformamide (DMF), add potassium carbonate and dimethyl sulfate (or methyl iodide).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-O-methylated intermediate.

Step 4: Deprotection

The final step is the removal of all protecting groups to yield this compound.

Protocol 4: Final Deprotection.

The deprotection conditions will depend on the protecting groups used. For the diphenylmethylene and MOM groups, a two-step deprotection is necessary.

  • Removal of the diphenylmethylene group can be achieved by catalytic hydrogenation (e.g., Pd/C, H₂ atmosphere in THF/EtOH).

  • Removal of the remaining MOM groups can be accomplished by treatment with hydrochloric acid in an ether/dichloromethane mixture.

  • After deprotection, the final product, this compound, is purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the key reaction steps, compiled from analogous transformations reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Summary of Reaction Conditions and Expected Yields.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Reference
1aCatechol ProtectionDichlorodiphenylmethaneDiphenyl ether1750.5~86
1bMOM ProtectionMOMCl, K₂CO₃AcetoneReflux6~93
2C6-PrenylationPrenyl bromide, Mont. K10Dioxane/Toluene80-1004-850-70 (estimated)
33-O-MethylationDimethyl sulfate, K₂CO₃DMFRoom Temp.8-12~92
4DeprotectionPd/C, H₂; HClTHF/EtOH; Et₂O/CH₂Cl₂Room Temp.8; 6~85 (for both steps)

Visualization of Key Processes

Diagram of the Synthetic Pathway

The following diagram illustrates the chemical transformations involved in the semi-synthesis of this compound from quercetin.

G cluster_0 Semi-synthesis of this compound Quercetin Quercetin (Starting Material) Protection Selective Protection of OH groups (3',4',5,7-positions) Quercetin->Protection Step 1 C6_Prenylation C6-Prenylation (O-prenylation followed by Claisen Rearrangement) Protection->C6_Prenylation Step 2 O_Methylation 3-O-Methylation C6_Prenylation->O_Methylation Step 3 Deprotection Deprotection (Removal of all protecting groups) O_Methylation->Deprotection Step 4 Final_Product This compound (Final Product) Deprotection->Final_Product

Figure 2: Detailed workflow of the semi-synthetic route.

Logical Diagram of Regioselective Control

The success of this synthesis hinges on the strategic use of protecting groups to control the regioselectivity of the reactions.

G cluster_1 Control of Regioselectivity Start Quercetin (5 reactive OH groups) Protect Protect 3',4',5,7-OH (Leaves C6 available for electrophilic substitution and 3-OH for selective modification) Start->Protect Key Strategy Prenylate Direct Prenylation to C6 Protect->Prenylate Enables Methylate Direct Methylation to 3-OH Protect->Methylate Enables Prenylate->Methylate Outcome Desired Product: This compound Methylate->Outcome

Figure 3: Logic of using protecting groups for regiocontrol.

Concluding Remarks

The semi-synthesis of this compound presents a valuable route to a novel flavonoid derivative with potential for enhanced biological activity. The protocols provided herein, based on established chemical transformations of flavonoids, offer a robust starting point for its synthesis. Researchers are encouraged to optimize the reaction conditions for each step to maximize yields and purity. The successful synthesis of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent.

References

Application Notes and Protocols for the Synthesis of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic protocol for 6-Prenylquercetin-3-Me ether, a molecule of interest for its potential biological activities. Due to the limited availability of a direct, published synthesis, this protocol is a multi-step pathway devised from established and analogous reactions in flavonoid chemistry. The protocol emphasizes regioselectivity to achieve the desired substitution pattern.

Overview of the Synthetic Strategy

The synthesis of this compound from quercetin is a multi-step process requiring careful regioselective protection and functionalization. The proposed strategy involves:

  • Selective Protection of Quercetin: The catechol moiety (3'- and 4'-OH) and the 7-OH group are protected to direct the initial reaction to the 5-OH group.

  • O-Prenylation at the 5-Position: The free 5-OH group is reacted with prenyl bromide.

  • Claisen Rearrangement: An acid-catalyzed intramolecular rearrangement is employed to move the prenyl group from the 5-O position to the 6-C position.

  • Protection of the 5-OH Group: The newly freed 5-OH is protected to allow for selective methylation at the 3-position.

  • Selective 3-O-Methylation: The 3-OH group is methylated using a suitable methylating agent.

  • Deprotection: All protecting groups are removed to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the estimated yields for each step of the proposed synthesis, based on literature precedents for similar transformations on flavonoid scaffolds. Actual yields may vary.

StepReactionStarting MaterialProductReagentsEstimated Yield (%)
1Selective ProtectionQuercetin3,7,3',4'-Tetra-O-benzylquercetinBenzyl bromide, K₂CO₃85-90
2O-Prenylation3,7,3',4'-Tetra-O-benzylquercetin5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetinPrenyl bromide, K₂CO₃90-95
3Claisen Rearrangement5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetinMontmorillonite K1060-70
45-OH Protection6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetinMOM-Cl, DIPEA90-95
53-O-Methylation5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetin3-O-Methyl-5-O-(methoxymethyl)-6-C-prenyl-7,3',4'-tri-O-benzylquercetinCH₃I, NaH80-85
6Deprotection3-O-Methyl-5-O-(methoxymethyl)-6-C-prenyl-7,3',4'-tri-O-benzylquercetinThis compoundH₂/Pd(OH)₂, HCl75-80

Experimental Protocols

Step 1: Selective Protection of Quercetin

This protocol protects the hydroxyl groups at positions 3, 7, 3', and 4' of quercetin, leaving the 5-OH group free.

  • Materials: Quercetin, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of quercetin (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (5.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (4.5 eq) dropwise to the suspension.

    • Heat the reaction mixture to 70°C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,7,3',4'-Tetra-O-benzylquercetin.

Step 2: 5-O-Prenylation
  • Materials: 3,7,3',4'-Tetra-O-benzylquercetin, Prenyl bromide, Potassium carbonate (K₂CO₃), Anhydrous acetone.

  • Procedure:

    • Dissolve 3,7,3',4'-Tetra-O-benzylquercetin (1.0 eq) in anhydrous acetone.

    • Add anhydrous K₂CO₃ (2.0 eq) and prenyl bromide (1.5 eq).

    • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

    • After completion, filter the solid K₂CO₃ and wash with acetone.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin.

Step 3: Clay-Catalyzed Claisen Rearrangement for C6-Prenylation

This step utilizes Montmorillonite K10 clay to catalyze the intramolecular rearrangement to form the C-C bond at the 6-position.

  • Materials: 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin, Montmorillonite K10 clay, Anhydrous toluene.

  • Procedure:

    • Add activated Montmorillonite K10 clay (50% w/w of the starting material) to a solution of 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin (1.0 eq) in anhydrous toluene.

    • Reflux the mixture for 4 hours under a nitrogen atmosphere, monitoring by TLC.

    • Cool the reaction mixture and filter the clay catalyst. Wash the clay with ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin.

Step 4: Protection of the 5-OH Group
  • Materials: 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin, Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C and add DIPEA (3.0 eq).

    • Add MOM-Cl (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetin.

Step 5: Selective 3-O-Methylation
  • Materials: 5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetin, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0°C and add a solution of the protected 6-prenylquercetin (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (1.5 eq) and stir at room temperature for 3 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain 3-O-Methyl-5-O-(methoxymethyl)-6-C-prenyl-7,3',4'-tri-O-benzylquercetin.

Step 6: Final Deprotection

This final step removes all benzyl and MOM protecting groups.

  • Materials: The fully protected and methylated intermediate, Palladium hydroxide on carbon (Pd(OH)₂/C, 20%), Methanol, Ethyl acetate, Hydrochloric acid (HCl, 4M in dioxane).

  • Procedure:

    • Dissolve the starting material (1.0 eq) in a mixture of methanol and ethyl acetate.

    • Add Pd(OH)₂/C (10% w/w).

    • Stir the suspension under a hydrogen atmosphere (balloon pressure) for 24 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Dissolve the residue in methanol and add 4M HCl in dioxane.

    • Stir at room temperature for 2 hours to cleave the MOM ether.

    • Evaporate the solvent and purify the residue by preparative HPLC to yield this compound.

Visualizations

Proposed Synthetic Pathway for this compound

Synthesis_Workflow Quercetin Quercetin ProtectedQuercetin 3,7,3',4'-Tetra-O-benzyl quercetin Quercetin->ProtectedQuercetin BnBr, K₂CO₃ Step 1 OPrenyl 5-O-Prenyl-3,7,3',4'-tetra-O- benzylquercetin ProtectedQuercetin->OPrenyl Prenyl-Br, K₂CO₃ Step 2 CPrenyl 6-C-Prenyl-3,7,3',4'-tetra-O- benzylquercetin OPrenyl->CPrenyl Mont. K10 Step 3 MOMProtected 5-O-MOM-6-C-Prenyl -tetra-O-benzylquercetin CPrenyl->MOMProtected MOM-Cl, DIPEA Step 4 Methylated 3-O-Me-5-O-MOM-6-C-Prenyl -tri-O-benzylquercetin MOMProtected->Methylated CH₃I, NaH Step 5 FinalProduct This compound Methylated->FinalProduct H₂, Pd(OH)₂/C HCl Step 6 Logical_Relationships Start Quercetin Protection Selective Protection of 3,7,3',4'-OH Start->Protection Prenylation Regioselective C6-Prenylation Protection->Prenylation Methylation Selective 3-O-Methylation Prenylation->Methylation Deprotection Final Deprotection Methylation->Deprotection Target This compound Deprotection->Target

Application Notes and Protocols for the Analytical Characterization of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid derivative. The following protocols and data are designed to assist researchers in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.

Introduction

This compound is a modified flavonoid, combining the structural features of quercetin with a prenyl group at the 6-position and a methyl ether at the 3-position. These modifications can significantly influence its biological activity, bioavailability, and metabolic stability. Accurate and robust analytical methods are therefore essential for its study in drug discovery and development. This document outlines the key analytical techniques for its comprehensive characterization.

Analytical Techniques Overview

A multi-technique approach is recommended for the unambiguous characterization of this compound. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight determination and structural fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For preliminary identification based on the chromophore system.

The overall workflow for the characterization of this compound is depicted below.

G cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis or Isolation of This compound purification Silica Gel Chromatography followed by Prep-HPLC synthesis->purification Crude Product hplc HPLC Analysis purification->hplc Purified Compound lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr uv UV-Vis Spectroscopy purification->uv data_analysis Structure Confirmation, Purity Assessment, and Quantification hplc->data_analysis lcms->data_analysis nmr->data_analysis uv->data_analysis

Caption: Overall workflow for the characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and purity assessment of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve sample in Methanol (1 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter hplc Inject 10 µL into HPLC-DAD/UV system filter->hplc analysis Determine Retention Time (RT) and Peak Purity hplc->analysis G cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis lc Separate sample using HPLC (as per above protocol) ms Analyze eluent by ESI-MS/MS lc->ms analysis Determine [M+H]+ or [M-H]- and fragmentation pattern ms->analysis G prep Dissolve 5-10 mg of sample in DMSO-d6 or CDCl3 nmr Acquire 1H, 13C, COSY, HSQC, and HMBC spectra prep->nmr analysis Assign signals to confirm the structure and substitution pattern nmr->analysis G prep Prepare a dilute solution in methanol scan Scan from 200-500 nm prep->scan analysis Identify λmax for Band I and Band II scan->analysis

Application Note: HPLC Analysis of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 6-Prenylquercetin-3-Me ether in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in the study and application of this prenylated flavonoid.

Introduction

This compound is a derivative of quercetin, a flavonoid known for its diverse biological activities. The addition of a prenyl group and a methyl ether moiety can significantly alter its physicochemical properties and pharmacological effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a comprehensive protocol for the HPLC analysis of this compound. While specific experimental data for this compound is not widely published, this method is based on established protocols for similar flavonoid compounds.[1][2][3]

Chemical Structure
  • Compound Name: this compound[4]

  • Synonyms: 3-O-Methylgancaonin P, 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one[4]

  • Molecular Formula: C21H20O7

  • Molecular Weight: 384.38 g/mol

  • CAS Number: 151649-34-2

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or acetic acid for mobile phase modification.

  • Standard: this compound (purity ≥98%).

  • Sample Filters: 0.45 µm or 0.22 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm and 370 nm (monitor both for optimal sensitivity)
Run Time 40 minutes
Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a plant extract is provided below.

  • Extraction: Extract the sample with a suitable solvent such as methanol or ethanol using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the standard curve.

Data Presentation

Calibration Curve Data (Hypothetical)

A calibration curve should be generated by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Linearity (r²) 0.9998
System Suitability Parameters (Hypothetical)

System suitability tests are essential to ensure the performance of the HPLC system.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20008500
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2% (for n=6 injections)0.8%

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Method_Setup Set HPLC Method Parameters (Gradient, Flow Rate, Wavelength) Method_Setup->HPLC_System Chromatogram Obtain Chromatograms Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for NMR Spectroscopy of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation of 6-Prenylquercetin-3-Me ether using Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to guide researchers in the analysis of this and structurally related flavonoid compounds.

Introduction

This compound is a derivative of quercetin, a widely studied flavonoid known for its antioxidant and various other pharmacological properties. The addition of a prenyl group at the C-6 position and a methyl ether at the C-3 position significantly alters its lipophilicity and potential biological activity. Accurate structural confirmation and characterization are crucial for further investigation and drug development. NMR spectroscopy is the most powerful technique for the unambiguous structure determination of such natural products in solution. This note provides representative ¹H and ¹³C NMR data and detailed protocols for acquiring and interpreting the spectra.

Chemical Structure

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one

Molecular Formula: C₂₁H₂₀O₇

Molecular Weight: 384.38 g/mol

Structure:

NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. This data is compiled based on known values for quercetin, quercetin-3-methyl ether, and various prenylated flavonoids. The spectra are typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (in CD₃OD, 500 MHz)

Positionδ (ppm)MultiplicityCoupling Constant (J) in Hz
8~6.45s
2'~7.58d2.2
5'~6.90d8.5
6'~7.45dd8.5, 2.2
3-OCH₃~3.75s
1''~3.30d7.5
2''~5.25t7.5
4''~1.70s
5''~1.65s
5-OH~12.50s
7-OH~10.80s
3'-OH~9.40s
4'-OH~9.10s

Table 2: Predicted ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)

Positionδ (ppm)
2~157.0
3~139.0
4~177.5
5~162.5
6~109.0
7~165.0
8~94.0
9~158.0
10~105.0
1'~123.0
2'~116.0
3'~146.0
4'~149.0
5'~116.5
6'~122.0
3-OCH₃~60.5
1''~22.0
2''~123.5
3''~132.0
4''~26.0
5''~18.0

Experimental Protocols

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a clean, dry vial.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Temperature: 298 K.

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent signal (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

  • Integrate the ¹H NMR signals.

  • Analyze the 2D spectra to establish correlations and assign all signals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq NMR Spectrometer transfer->nmr_acq one_d 1D NMR (¹H, ¹³C) nmr_acq->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_acq->two_d ft Fourier Transform one_d->ft two_d->ft phase_base Phasing & Baseline Correction ft->phase_base calibrate Calibration phase_base->calibrate integrate Integration (¹H) calibrate->integrate assign_1d 1D Spectra Analysis calibrate->assign_1d assign_2d 2D Spectra Correlation & Assignment calibrate->assign_2d integrate->assign_1d assign_1d->assign_2d structure Structure Confirmation assign_2d->structure

Caption: Workflow for NMR Analysis of this compound.

Application Note: Mass Spectrometric Analysis of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the mass spectrometric analysis of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid of interest in pharmaceutical and nutraceutical research. Due to their enhanced biological activity, the characterization of such compounds is crucial.[1] This application note outlines the expected fragmentation patterns based on established principles of flavonoid mass spectrometry and provides a comprehensive protocol for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Prenylated flavonoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The addition of a lipophilic prenyl group can significantly enhance the bioactivity of the parent flavonoid. This compound is one such compound, and its accurate identification and quantification are essential for research and development. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific method for the analysis of these molecules.[2]

Predicted Mass Fragmentation of this compound

The fragmentation of this compound in mass spectrometry is predicted to involve characteristic losses from both the prenyl group and the flavonoid backbone. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected. Subsequent fragmentation via collision-induced dissociation (CID) will likely produce a series of diagnostic product ions.

The key fragmentation pathways include:

  • Loss of the prenyl group: A characteristic neutral loss of 56 Da (C₄H₈) is a common fragmentation for a prenyl chain.[1][3]

  • Retro-Diels-Alder (RDA) reaction: Cleavage of the C-ring of the flavonoid structure provides information about the substitution patterns on the A and B rings.[4]

  • Loss of small molecules: Sequential losses of small molecules such as CO (28 Da) and H₂O (18 Da) are also anticipated.

Table 1: Predicted m/z Values for Major Fragments of this compound in Positive Ion Mode

Precursor Ion [M+H]⁺ Proposed Fragment m/z Description
385.1338[M+H]⁺385.1338Protonated molecule
[M+H - C₄H₈]⁺329.0763Loss of the prenyl group (56 Da)
[¹³A]⁺195.0657RDA fragment containing the A-ring with the prenyl group
[¹³B]⁺151.0395RDA fragment containing the B-ring
[M+H - CO]⁺357.1389Loss of carbon monoxide
[M+H - CH₃]⁺370.1100Loss of a methyl radical

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

Sample Preparation
  • Extraction: For plant material, macerate the sample in liquid nitrogen and extract with 80% methanol. For other matrices, dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Centrifugation: Centrifuge the extract to pellet any solid debris.

  • Filtration: Filter the supernatant through a 0.2 µm PVDF syringe filter.

  • Dilution: Dilute the filtered extract to an appropriate concentration with the initial mobile phase composition.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, increasing it over time to elute the compound.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Table 2: Example Gradient Elution Program

Time (min) % Mobile Phase B
0.010
10.090
12.090
12.110
15.010
Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Gas Flow: 10 L/min.

  • Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the precursor ion (m/z 385.13) for structural confirmation.

  • Collision Energy: Optimize to achieve a good distribution of fragment ions (typically 10-40 eV).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Extraction sp2 Centrifugation sp1->sp2 sp3 Filtration sp2->sp3 sp4 Dilution sp3->sp4 lc1 Injection sp4->lc1 lc2 C18 Separation lc1->lc2 ms1 ESI Source (+ve) lc2->ms1 ms2 MS1 (Full Scan) ms1->ms2 ms3 MS2 (Product Ion Scan) ms2->ms3 da1 Compound Identification ms3->da1 da2 Quantification da1->da2

Caption: Experimental workflow for LC-MS analysis.

fragmentation_pathway cluster_fragments Primary Fragments parent [M+H]⁺ m/z 385.1338 frag1 [M+H - C₄H₈]⁺ m/z 329.0763 parent->frag1 -56 Da frag2 [¹³A]⁺ m/z 195.0657 parent->frag2 RDA frag3 [¹³B]⁺ m/z 151.0395 parent->frag3 RDA

Caption: Proposed fragmentation of this compound.

References

Application Notes and Protocols: Cytotoxic Activity of 6-Prenylquercetin-3-Me Ether Against Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported cytotoxic activity of a prenylated quercetin derivative, closely related to 6-Prenylquercetin-3-Me ether, against various cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate further research into its anticancer potential.

Introduction

Quercetin, a naturally occurring flavonoid, has demonstrated a range of biological activities, including anticancer properties. Modifications to the quercetin scaffold, such as prenylation and methylation, have been explored to enhance its therapeutic potential. This compound is one such derivative. This document outlines the available data on the cytotoxic effects of a synthesized prenyl-substituted quercetin derivative, referred to as Compound 6 in the cited literature, which is structurally analogous to this compound. Additionally, it describes the likely mechanism of action by detailing the signaling pathways affected by the non-prenylated analog, Quercetin-3-Me ether.

Data Presentation

The cytotoxic activity of a synthesized prenyl-substituted quercetin derivative, Compound 6, was evaluated against three human cancer cell lines using an MTT assay. The results are summarized in Table 1.

Table 1: Cytotoxic Activity of Compound 6 (a Prenyl-Substituted Quercetin Derivative) [1]

CompoundCancer Cell LineCell TypeIC50 (µmol·L⁻¹)
Compound 6A549Human Lung Carcinoma15.23
Compound 6MDA-MB-231Human Breast Adenocarcinoma16.56
Compound 6HepG2Human Hepatocellular Carcinoma12.32

Note: The precise structure of "Compound 6" is described in the cited literature as a prenyl-substituted quercetin derivative. While its exact identity as this compound cannot be definitively confirmed from the available abstract, this data represents the most relevant information found on the cytotoxic activity of a closely related compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxic activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Collect all cells, including those in the supernatant, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound cell_culture->treatment mtt MTT Assay treatment->mtt Cell Viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis Mechanism of Death cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle Proliferation Effects ic50 IC50 Determination mtt->ic50 apoptosis_results Quantify Apoptotic Cells apoptosis->apoptosis_results cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the cytotoxic activity of this compound.

Potential Signaling Pathway

The non-prenylated analog, Quercetin-3-Me ether, has been shown to suppress human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Notch_Receptor Notch1 Receptor Notch_ICD Notch1 ICD Notch_Receptor->Notch_ICD Cleavage Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Transcription Gene Transcription Notch_ICD->Transcription Transcription->Proliferation Cell_Survival Cell_Survival Transcription->Cell_Survival Compound This compound Compound->Notch_Receptor Inhibition Compound->PI3K Inhibition Compound->Akt Inhibition Cell_Survival->Apoptosis Inhibition

References

Application Notes and Protocols: Mechanism of Action of 6-Prenylquercetin-3-Me Ether in T47D Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Prenylquercetin-3-Me ether, a derivative of the naturally occurring flavonoid quercetin, has demonstrated significant anti-cancer properties in various cancer cell lines. In the context of estrogen receptor-positive breast cancer, particularly in T47D cells, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at a critical checkpoint. These effects are mediated through the modulation of key cellular signaling pathways, making it a compound of interest for therapeutic development.

These application notes provide a comprehensive overview of the mechanism of action of this compound in T47D human breast cancer cells, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in studying this compound and similar natural products.

Mechanism of Action

This compound exerts its anti-cancer effects in T47D cells through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. This is achieved by targeting key regulatory proteins and signaling cascades. The compound has been observed to significantly inhibit cell growth and induce apoptosis and cell cycle arrest at the G2/M phase in T47D cells[1][2]. The primary signaling pathways implicated in this process are the Notch1 and PI3K/Akt pathways[1][2].

Signaling Pathway Diagram

G PQ3ME This compound Notch1 Notch1 PQ3ME->Notch1 inhibits PI3K PI3K PQ3ME->PI3K inhibits Apoptosis Apoptosis PQ3ME->Apoptosis induces Cdk1_CyclinB Cdk1/Cyclin B PQ3ME->Cdk1_CyclinB inhibits CellGrowth Cell Growth & Proliferation Notch1->CellGrowth Akt Akt PI3K->Akt Akt->CellGrowth G2M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2M_Arrest promotes

Caption: Signaling pathway of this compound in T47D cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of quercetin and its derivatives on T47D cells. It is important to note that some data pertains to the parent compound, quercetin, which provides a strong indication of the expected activity of its derivatives like this compound.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineTreatment DurationIC50 ValueReference
QuercetinT47D48 hours50 µM[3]
Myricetin (related flavonoid)T47DNot Specified46 µM

Table 2: Effect on Cell Cycle Distribution in T47D Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (RPMI)62.04%10.4%27.4%
Quercetin (50 µM)Not ReportedNot Reported54.7%

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of studies on the mechanism of action of this compound in T47D cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on T47D cells.

Workflow Diagram:

G Start Seed T47D cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24, 48, 72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Read Read absorbance at 570 nm AddSolubilizer->Read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed T47D cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of T47D cells.

Protocol:

  • Seed T47D cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for a specified duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify the induction of apoptosis in T47D cells following treatment with this compound.

Protocol:

  • Seed T47D cells in 6-well plates at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with this compound at its IC50 concentration for 48 hours.

  • Collect the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins involved in the Notch1 and PI3K/Akt signaling pathways.

Protocol:

  • Treat T47D cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Notch1, PI3K, Akt, p-Akt, Cdk1, Cyclin B1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates promising anti-cancer activity in T47D breast cancer cells by inducing G2/M cell cycle arrest and apoptosis. These effects are attributed to its inhibitory action on the Notch1 and PI3K/Akt signaling pathways. The provided protocols and data serve as a valuable resource for further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols for Studying the Effects of Prenylated and Methylated Quercetin Derivatives on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific studies on 6-Prenylquercetin-3-Me ether were identified. The following application notes and protocols are based on the biological activities of closely related compounds, namely Quercetin-3-methyl ether and various prenylated flavonoids . This information serves as a foundational guide for researchers to design and conduct experiments with this compound, anticipating similar, though not identical, biological effects.

Application Notes

Introduction

Quercetin and its derivatives are flavonoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Prenylation, the addition of a prenyl group, has been shown to enhance the cytotoxic effects of flavonoids in cancer cell lines.[4][5] Similarly, methylation can alter the bioavailability and bioactivity of these compounds. This document provides an overview of the potential effects of this compound on cell lines, based on data from its structural analogs.

Anticipated Biological Effects on Cancer Cell Lines

Based on studies of related compounds, this compound is hypothesized to exhibit significant antiproliferative and pro-apoptotic activity in various cancer cell lines.

  • Inhibition of Cell Growth and Proliferation: Quercetin-3-methyl ether has been observed to inhibit the growth of breast and colorectal cancer cells in a dose- and time-dependent manner. Prenylated flavonoids, such as xanthohumol and 8-prenylnaringenin, have demonstrated potent antiproliferative activity against breast, colon, and ovarian cancer cell lines. Therefore, this compound is expected to inhibit cancer cell proliferation.

  • Induction of Apoptosis and Cell Cycle Arrest: Quercetin-3-methyl ether has been shown to induce apoptosis and cause cell cycle arrest at the G2-M phase in breast cancer cells. It has also been found to promote apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling. It is plausible that this compound will induce similar effects.

  • Suppression of Invasion and Migration: Treatment with quercetin-3-methyl ether has been shown to suppress the invasion and migration of human breast cancer cells.

  • Modulation of Key Signaling Pathways: The anticancer effects of quercetin derivatives are often mediated through the modulation of critical cellular signaling pathways. Quercetin-3-methyl ether has been reported to inhibit the Notch1 and PI3K/Akt signaling pathways in breast cancer stem cells. Other related flavonoids have been shown to target MAP kinases.

Quantitative Data from Analogous Compounds

The following table summarizes the IC50 values of related prenylated and methylated flavonoids in various cancer cell lines. This data can be used as a reference for determining the effective concentration range for this compound in initial experiments.

CompoundCell LineAssay DurationIC50 (µM)Reference
XanthohumolMCF-7 (Breast)2 days13.3
XanthohumolMCF-7 (Breast)4 days3.47
IsoxanthohumolMCF-7 (Breast)2 days15.3
IsoxanthohumolMCF-7 (Breast)4 days4.69
XanthohumolHT-29 (Colon)4 days>100
XanthohumolA-2780 (Ovarian)2 days0.52
Quercetin-3-methyl etherJB6 P+ (Mouse Epidermal)24 hours~5
Quercetin-3-methyl etherJB6 P+ (Mouse Epidermal)48 hours~2.5
8-prenyl artemetinHeLa (Cervical)72 hours47
5-O-prenyl artemetinHeLa (Cervical)72 hours30

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • Target cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to assess the effect of this compound on the expression of key proteins in signaling pathways like PI3K/Akt and MAPK.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Notch1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells in Plates treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot treat->western flow Flow Cytometry (Cell Cycle/Apoptosis) treat->flow ic50 IC50 Calculation viability->ic50 protein Protein Expression Analysis western->protein cell_cycle Cell Cycle Distribution flow->cell_cycle

Caption: Experimental workflow for studying this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival mTOR->CellSurvival Compound This compound (Hypothesized Inhibition) Compound->PI3K Compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Notch_Pathway cluster_nucleus Inside Nucleus NotchReceptor Notch Receptor S1 S1 Cleavage (Furin) S2 S2 Cleavage (ADAM) NotchReceptor->S2 NotchLigand Notch Ligand NotchLigand->NotchReceptor binds S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD (Notch Intracellular Domain) S3->NICD releases CSL CSL Nucleus Nucleus NICD->Nucleus translocates to TargetGenes Target Gene Expression (e.g., Hes, Hey) CSL->TargetGenes MAML MAML MAML->CSL co-activates Compound This compound (Hypothesized Inhibition) Compound->NotchReceptor inhibits expression

Caption: Hypothesized inhibition of the Notch signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Prenylquercetin-3-Me ether. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound. The synthesis is typically a multi-step process involving the protection of hydroxyl groups, C-prenylation of the quercetin backbone, selective methylation of the 3-OH group, and final deprotection.

Q1: My C-prenylation reaction of protected quercetin results in a low yield of the desired 6-prenyl isomer and a mixture of other products. How can I improve the regioselectivity?

A1: Low regioselectivity is a common challenge in the prenylation of flavonoids, often leading to a mixture of 6-prenyl, 8-prenyl, and di-prenylated products. Here are some strategies to improve the yield of the 6-prenyl isomer:

  • Choice of Catalyst and Reagent: The use of a Lewis acid catalyst like BF3-etherate with 2-methyl-3-buten-2-ol is a common method for C-prenylation.[1] The choice of solvent can also influence the product ratio. Non-polar solvents may favor C-prenylation over O-prenylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Protecting Groups: The nature and placement of protecting groups on the quercetin molecule can sterically hinder certain positions, thereby directing the prenyl group to the desired C6 position. Experimenting with different protecting group strategies for the hydroxyl groups other than the one at C5 (which is typically chelated to the ketone and less reactive) can influence the outcome.

  • Purification: Careful column chromatography is often necessary to separate the C6 and C8 isomers. The choice of the solvent system for chromatography is critical for achieving good separation.

Q2: I am observing significant amounts of O-prenylated byproducts. How can I minimize their formation?

A2: The formation of O-prenylated byproducts competes with the desired C-prenylation. To minimize O-prenylation:

  • Reaction Conditions: C-prenylation is generally favored under acidic conditions (using a Lewis acid like BF3-etherate), while O-prenylation is more common under basic conditions. Ensure your reaction is run under appropriate acidic conditions.

  • Choice of Prenylating Agent: Using a less reactive prenylating agent might favor C-alkylation.

  • Protection of Hydroxyl Groups: Protecting the more reactive hydroxyl groups, especially the 7-OH and 4'-OH groups, before the prenylation step can significantly reduce the formation of O-prenylated byproducts.

Q3: The selective methylation of the 3-OH group is proving difficult, and I am getting a mixture of methylated products. What is the best strategy for regioselective 3-O-methylation?

A3: The hydroxyl group at the 3-position of quercetin is one of the more reactive sites for methylation. However, to achieve high selectivity, a protection-methylation-deprotection strategy is often required.

  • Protecting Groups: The most effective approach is to protect the other hydroxyl groups (5, 7, 3', and 4') before methylation. A common strategy involves the use of benzyl protecting groups, which are stable under methylation conditions and can be removed later by hydrogenolysis.

  • Reagent and Base: Use a mild methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a non-nucleophilic base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone or DMF.

  • Reaction Time and Temperature: Careful monitoring of the reaction by TLC is crucial to stop the reaction once the desired product is formed and to avoid over-methylation.

Q4: What is a reliable method for separating the 6-prenyl and 8-prenyl isomers of quercetin?

A4: The separation of these positional isomers is challenging due to their similar polarities.

  • Column Chromatography: Repeated column chromatography on silica gel with a carefully optimized solvent system (e.g., a gradient of hexane and ethyl acetate) is the most common method.

  • Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.

  • Crystallization: In some cases, fractional crystallization might be possible if one of the isomers is significantly less soluble in a particular solvent system.

Experimental Protocols

The following is a plausible multi-step synthesis protocol for this compound. This protocol is based on established methods for flavonoid modification.

Overall Synthesis Workflow

Synthesis_Workflow Quercetin Quercetin Protected_Quercetin Protected Quercetin (e.g., 5,7,3',4'-O-tetrabenzylquercetin) Quercetin->Protected_Quercetin Protection (e.g., BnBr, K2CO3) Prenylated_Protected_Quercetin 6-Prenyl-Protected Quercetin Protected_Quercetin->Prenylated_Protected_Quercetin C-Prenylation (BF3-etherate, 2-methyl-3-buten-2-ol) Methylated_Prenylated_Protected_Quercetin 6-Prenyl-3-Me-Protected Quercetin Prenylated_Protected_Quercetin->Methylated_Prenylated_Protected_Quercetin Methylation (DMS, K2CO3) Final_Product This compound Methylated_Prenylated_Protected_Quercetin->Final_Product Deprotection (e.g., H2, Pd/C) Troubleshooting_Prenylation start Low Yield of 6-Prenylquercetin check_isomers Check for 8-prenyl and di-prenyl isomers by LC-MS/NMR start->check_isomers check_oprenyl Check for O-prenylated byproducts start->check_oprenyl check_starting_material Is starting material consumed? (Check TLC) start->check_starting_material high_isomers High amounts of other isomers check_isomers->high_isomers Yes high_oprenyl Significant O-prenylation check_oprenyl->high_oprenyl Yes incomplete_reaction Incomplete reaction check_starting_material->incomplete_reaction No optimize_purification Optimize column chromatography (solvent gradient, different stationary phase) high_isomers->optimize_purification adjust_conditions_oprenyl Ensure acidic conditions (check catalyst activity) high_oprenyl->adjust_conditions_oprenyl adjust_conditions_reaction Increase reaction time or temperature. Check reagent quality. incomplete_reaction->adjust_conditions_reaction

References

Technical Support Center: Purification of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 6-Prenylquercetin-3-Me ether. This guide is designed to assist researchers, scientists, and drug development professionals in successfully isolating this target compound from crude extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to navigate the challenges of purifying this prenylated flavonoid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and purification of this compound.

Q1: I am having trouble efficiently extracting the crude material from my plant source. What are the recommended extraction methods?

A1: The extraction of flavonoids is typically achieved using solvents like methanol, ethanol, acetone, or their aqueous mixtures. For less polar flavonoids, such as the prenylated and methoxylated this compound, solvents like chloroform, dichloromethane, diethyl ether, or ethyl acetate can also be effective.[1] High-temperature continuous extraction procedures like Soxhlet or reflux extraction can also be employed, though care must be taken to avoid degradation of thermally unstable compounds.[2] Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency and shorter extraction times.

Q2: My preliminary purification by silica gel column chromatography is giving poor separation and low recovery. What can I do?

A2: Poor separation on silica gel can be due to several factors. Since this compound is a prenylated flavonoid, it has increased lipophilicity.[1][3] This can sometimes lead to irreversible adsorption on silica gel.[1] Consider using a less polar solvent system initially and gradually increasing the polarity (gradient elution). If issues persist, alternative stationary phases like Sephadex LH-20 or polyamide are commonly used for flavonoid purification. For more complex mixtures, a combination of different chromatographic techniques is often necessary.

Q3: I am observing unexpected peaks in my HPLC analysis of the purified fractions. What could be the cause?

A3: The appearance of unknown peaks could indicate degradation of the target compound. Flavonoids can be sensitive to heat, light, and pH changes. It is crucial to handle extracts and purified fractions with care, minimizing exposure to harsh conditions. Consider performing a forced degradation study to identify potential degradation products. It's also possible that you are seeing isomers that are difficult to separate.

Q4: How can I improve the purity of my final product?

A4: For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) with a reversed-phase column (like RP-18) is a highly effective method for separating lipophilic flavonoids like this compound. Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography method that avoids solid supports, thus preventing irreversible adsorption.

Q5: What are the best methods for identifying the purified this compound?

A5: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis and identification of flavonoids. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. The fragmentation patterns observed in MS/MS analysis can provide structural information, including the position of the prenyl and methyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for unambiguous structure elucidation.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the purification of this compound.

Protocol 1: Crude Extraction
  • Sample Preparation: The plant material should be dried and finely powdered.

  • Solvent Extraction:

    • For general extraction, macerate the powdered material in 80% methanol or ethanol at room temperature for 24-48 hours with occasional shaking.

    • Alternatively, use a Soxhlet apparatus with a solvent of intermediate polarity like ethyl acetate for several hours.

  • Concentration: The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. The fraction containing this compound is likely to be in the less polar fractions like ethyl acetate.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Prepare a column with silica gel (60-120 mesh) or Sephadex LH-20.

  • Sample Loading: The crude extract or a partially purified fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pooling and Concentration: Fractions with similar TLC profiles are pooled and concentrated.

Protocol 3: Preparative HPLC (Prep-HPLC)
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common mobile phase.

  • Sample Injection: The partially purified fraction is dissolved in a suitable solvent (e.g., methanol) and injected into the prep-HPLC system.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

Quantitative Data

The following tables summarize typical parameters for the purification of flavonoids. Note that specific values for this compound may vary depending on the crude extract and experimental conditions.

Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Column Chromatography Silica Gel, Sephadex LH-20, PolyamideGradient of Hexane, Ethyl Acetate, MethanolLow cost, suitable for large scaleLower resolution, potential for irreversible adsorption
Prep-HPLC Reversed-phase (C18)Gradient of Methanol/Acetonitrile and WaterHigh resolution, high purityHigher cost, smaller scale
HSCCC Liquid-liquid systemTwo-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)No solid support, high recoveryRequires specialized equipment

Table 2: Typical HPLC Parameters for Flavonoid Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 365 nm
Injection Volume 10-20 µL

Visualizations

The following diagrams illustrate the general workflow for the purification and the logical steps in troubleshooting.

experimental_workflow cluster_extraction Crude Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction column_chrom Column Chromatography (Silica Gel or Sephadex LH-20) et_oac_fraction->column_chrom prep_hplc Preparative HPLC (RP-C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_analysis Purity Check (HPLC) pure_compound->hplc_analysis structure_elucidation Structure Elucidation (LC-MS, NMR) pure_compound->structure_elucidation

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide cluster_extraction_issues Extraction Problems cluster_purification_issues Purification Challenges cluster_analysis_issues Analytical Discrepancies start Problem Encountered low_yield Low Extraction Yield? start->low_yield poor_separation Poor Separation in Column Chromatography? start->poor_separation unknown_peaks Unexpected Peaks in HPLC? start->unknown_peaks solution_extraction Optimize Solvent Consider UAE/MAE low_yield->solution_extraction solution_separation Change Stationary Phase (Sephadex/Polyamide) Use Prep-HPLC or HSCCC poor_separation->solution_separation solution_peaks Check for Degradation (Protect from light/heat) Consider Isomers unknown_peaks->solution_peaks

Caption: Troubleshooting guide for the purification of this compound.

References

6-Prenylquercetin-3-Me ether solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylquercetin-3-Me ether. The information addresses common solubility issues and offers potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. Why is it so poorly soluble in aqueous solutions?

A1: this compound is a prenylated flavonoid. The addition of a non-polar prenyl group to the flavonoid backbone significantly increases its lipophilicity (affinity for fats and oils) and, as a consequence, drastically reduces its solubility in water and aqueous buffers.[1][2] This is a common characteristic of many prenylated flavonoids, which, despite enhanced biological activity due to better cell membrane interaction, present challenges in formulation and experimental assays.[1][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. For experimental purposes, particularly in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating a concentrated stock solution. Ethanol is another viable option. For other applications, solvents like methanol, acetone, and ethyl acetate may also be effective. It is crucial to note that even in these organic solvents, the solubility might be limited, and warming the solution may be necessary.

Q3: Can I improve the aqueous solubility of this compound for my experiments?

A3: Yes, several strategies can be employed to improve the apparent aqueous solubility and bioavailability of hydrophobic compounds like this compound. These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol) with your aqueous buffer can increase solubility.

  • pH Adjustment: The solubility of flavonoids can be influenced by pH. For some, increasing the pH to a more alkaline state can deprotonate phenolic hydroxyl groups, increasing their solubility in aqueous media. However, this may also affect the stability and activity of the compound.

  • Formulation with Surfactants or Micelles: Non-ionic surfactants or the formation of micelles can encapsulate the hydrophobic molecule, increasing its dispersion in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.

It is important to validate that any solubilizing agent used does not interfere with your experimental assay.

Troubleshooting Guide: Solubility Issues

Issue Potential Cause Troubleshooting Steps
Precipitation in Aqueous Media The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept low (typically <0.5%) to avoid solvent-induced artifacts. 2. Prepare a more concentrated stock solution in DMSO and add a smaller volume to your aqueous buffer. 3. Consider using a formulation strategy such as co-solvents or surfactants.
Compound Won't Dissolve in Organic Solvent The solubility limit in the chosen organic solvent has been reached.1. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. 2. Try a different organic solvent. Based on data for related compounds, DMSO generally offers higher solubility than ethanol. 3. If preparing a stock for long-term storage, ensure the compound is fully dissolved before freezing to prevent precipitation upon thawing.
Inconsistent Experimental Results The compound may be precipitating out of solution over the course of the experiment.1. Visually inspect your experimental setup (e.g., wells of a microplate) for any signs of precipitation. 2. Prepare fresh dilutions from the stock solution immediately before each experiment. 3. If possible, analyze the concentration of the compound in your final experimental media to confirm its solubility and stability over the experimental timeframe.

Quantitative Solubility Data for Related Compounds

Compound Solvent Approximate Solubility
QuercetinWaterVery low (~0.1648 mg/mL)
QuercetinEthanol~2 mg/mL
QuercetinDMSO~30 mg/mL
QuercetinDimethyl Formamide (DMF)~30 mg/mL
QuercetinAcetoneHigh (80 mmol/L)

Note: The addition of the prenyl group and the methyl ether will alter these values, likely decreasing water solubility and potentially increasing solubility in less polar organic solvents.

Experimental Protocols

Protocol for Preparing a Solubilized Stock Solution for In Vitro Assays

This protocol provides a general method for solubilizing hydrophobic flavonoids like this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or incubator (optional)

    • Sterile-filtered aqueous buffer or cell culture medium

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a small volume and add more if needed.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and vortex again. Sonication can also be used if available.

    • Once the compound is fully dissolved, this stock solution can be stored at -20°C or -80°C for long-term use. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

    • For experiments, thaw an aliquot of the stock solution and dilute it to the final working concentration in your pre-warmed aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and prevent immediate precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cells (usually less than 0.5%).

Visualizations

Experimental Workflow for Solubilization

G cluster_start Preparation of Stock Solution cluster_working Preparation of Working Solution start Weigh Compound add_dmso Add DMSO start->add_dmso vortex Vortex/Sonicate add_dmso->vortex warm Warm (Optional) vortex->warm If needed store Store Stock (-20°C) vortex->store If fully dissolved warm->vortex thaw Thaw Stock store->thaw dilute Dilute in Aqueous Medium thaw->dilute experiment Use in Experiment dilute->experiment

Workflow for preparing stock and working solutions.
Potential Signaling Pathways Modulated by Quercetin Derivatives

Quercetin and its methylated derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. While direct evidence for the 6-prenylated form is limited, it is plausible that it targets similar pathways.

PI3K/Akt and Notch1 Signaling

PI3K_Notch_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Notch1 Notch1 Stemness Cancer Stem Cell Properties Notch1->Stemness Compound Quercetin-3-Me ether Compound->PI3K Compound->Akt Compound->Notch1

Inhibition of PI3K/Akt and Notch1 pathways.

Wnt/β-Catenin Signaling

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (GSK3β, Axin, APC) Frizzled->DestructionComplex BetaCatenin β-Catenin DestructionComplex->BetaCatenin Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Compound 3-O-Methylquercetin Compound->DestructionComplex (enhances Wnt signaling)

Modulation of the Wnt/β-catenin signaling pathway.

References

Technical Support Center: 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 6-Prenylquercetin-3-Me ether in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common laboratory solvents?

While specific stability data for this compound is not extensively documented in publicly available literature, information on related compounds such as quercetin and other methylated flavonoids can provide insights. Generally, flavonoids can be susceptible to degradation under certain conditions. For instance, the parent compound, quercetin, is known to be sensitive to light and heat.[1][2] It is crucial to handle solutions of this compound with care to minimize degradation.

Q2: What are the optimal storage conditions for solutions of this compound?

To ensure the stability of this compound in solution, it is recommended to:

  • Store at low temperatures: For short-term storage, refrigeration (2–8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is recommended.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]

  • Use airtight containers: Minimize exposure to air to prevent oxidation.

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.[3]

Q3: What are the potential degradation pathways for this compound?

Based on studies of similar compounds like Quercetin 3',4',7-trimethyl ether, potential degradation can occur through hydrolysis (acid or base-catalyzed), oxidation, and thermal decomposition. The degradation of the parent compound, quercetin, often involves the cleavage of the C-ring, which leads to the formation of phenolic acids. It is plausible that this compound could undergo similar degradation, potentially yielding prenylated and methylated derivatives of phenolic acids.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound in the experimental medium.Prepare fresh solutions for each experiment. Avoid prolonged storage of dilute solutions, especially in aqueous or protic solvents. If your experiment allows, deoxygenate solvents and work under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in chromatography Degradation of this compound.Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in older samples, it is likely due to degradation. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Loss of biological activity The compound may have degraded, leading to a decrease in the concentration of the active form.Re-evaluate the preparation and storage of your stock and working solutions. Use freshly prepared solutions and protect them from light and elevated temperatures.
Precipitation of the compound from solution Poor solubility or change in solvent composition or temperature.Ensure the compound is fully dissolved and that the solvent composition remains consistent. For aqueous solutions, check the pH, as this can affect the solubility of phenolic compounds. While not directly related to stability, poor solubility can be a confounding factor in experiments.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is adapted from methodologies used for similar flavonoid ethers and can be used to assess the stability of this compound under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol, or methanol) at a known concentration (e.g., 1 mg/mL).
  • From the stock solution, prepare working solutions at a known concentration in the desired stress condition medium (e.g., buffer, acidic solution, basic solution).

2. Stress Conditions:

  • Acid Hydrolysis: Incubate the working solution in an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
  • Base Hydrolysis: Incubate the working solution in a basic medium (e.g., 0.1 M NaOH) at room temperature.
  • Oxidation: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
  • Thermal Degradation: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
  • Photodegradation: Expose the working solution to a controlled light source (e.g., in a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

4. Analysis:

  • Analyze the samples by a validated HPLC or UPLC method to determine the concentration of the remaining this compound.
  • The percentage of degradation can be calculated using the following formula: % Degradation = [ (Initial Concentration - Concentration at time t) / Initial Concentration ] * 100

5. Identification of Degradation Products:

  • If using a mass spectrometer detector, the mass-to-charge ratio of the degradation products can be determined to aid in their identification.

Visualizations

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) working Prepare Working Solutions in Stress Media stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid base Base Hydrolysis (0.1 M NaOH, RT) working->base oxidation Oxidation (3% H2O2, RT) working->oxidation thermal Thermal (40-80°C, Dark) working->thermal photo Photodegradation (ICH Q1B) working->photo sampling Collect Samples at Time Points (0-48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by HPLC/UPLC sampling->hplc calc Calculate % Degradation hplc->calc id Identify Degradants (LC-MS) hplc->id

Caption: Workflow for a forced degradation study of this compound.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability center This compound Stability in Solution Temperature Temperature center->Temperature Light Light Exposure center->Light pH pH of Solution center->pH Oxygen Presence of Oxygen center->Oxygen Solvent Solvent Type center->Solvent Degradation Chemical Degradation Temperature->Degradation Light->Degradation pH->Degradation Oxygen->Degradation Solvent->Degradation Loss Loss of Bioactivity Degradation->Loss Inconsistent Inconsistent Results Degradation->Inconsistent

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Optimizing Cell-Based Assays for 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylquercetin-3-Me ether in cell-based assays.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experimental work with this compound.

Q1: I am having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?

A1: Due to the presence of a lipophilic prenyl group, this compound is expected to have low aqueous solubility. The recommended approach is to first dissolve the compound in a sterile, cell culture-grade organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[1][2][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q2: My cells are dying even at low concentrations of the compound. How can I determine if this is due to the compound's cytotoxicity or a solvent effect?

A2: To distinguish between compound-induced cytotoxicity and solvent toxicity, it is essential to include a vehicle control in your experimental setup. This control should consist of cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the this compound. If you observe significant cell death in the vehicle control, the solvent concentration is likely too high for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive or primary cells may require lower concentrations, such as 0.1%.[1][2]

Q3: I am observing inconsistent results between replicate wells in my cell viability assay (e.g., MTT, MTS). What could be the cause?

A3: Inconsistent results in cell viability assays can stem from several factors:

  • Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate out of the culture medium, especially at higher concentrations. This can lead to uneven exposure of cells to the compound. Visually inspect your wells for any precipitate. To mitigate this, you can try preparing fresh dilutions for each experiment and gently mixing the plate before incubation.

  • Uneven Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed across the wells of your microplate.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to avoid using the outer wells for treatment and instead fill them with sterile phosphate-buffered saline (PBS) or medium to maintain humidity.

  • Incomplete Formazan Solubilization (for MTT assay): If you are using an MTT assay, ensure that the formazan crystals are completely dissolved before reading the absorbance. This can be achieved by vigorous pipetting or placing the plate on a shaker.

Q4: The absorbance readings in my MTT assay are high, suggesting increased cell viability, even at high concentrations of the compound. Is this expected?

A4: An unexpected increase in absorbance in an MTT assay at high compound concentrations can be an artifact. Flavonoids have been reported to interfere with colorimetric assays. The compound itself might directly reduce the MTT reagent to formazan, leading to a false-positive signal that is independent of cellular metabolic activity. To test for this, include a "reagent blank" control containing the culture medium, the compound at various concentrations, and the MTT reagent, but without any cells. If you observe an increase in absorbance in these wells, it indicates direct interference. In such cases, consider using an alternative viability assay that is less susceptible to chemical interference, such as a trypan blue exclusion assay or a cell counting method.

Quantitative Data Summary

There is limited publicly available quantitative data specifically for this compound. However, the following table summarizes the cytotoxic effects of related quercetin derivatives on various cancer cell lines to provide a starting point for determining appropriate concentration ranges for your experiments.

CompoundCell LineAssayIC50 (µM)Exposure Time
Quercetin-3-methyl etherJB6 P+ (mouse epidermal)MTS~2048h
QuercetinMCF-7 (breast cancer)Not Specified7348h
QuercetinMDA-MB-231 (breast cancer)Not Specified8548h
3-O-methyl QuercetinBV-2 (microglia)Nitric Oxide Production3.8Not Specified
3-O-methyl QuercetinCell-freeDPPH radical scavenging14.17Not Specified
3-O-methyl QuercetinCell-freeSuperoxide anion scavenging17.39Not Specified

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability Assay (MTS/MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Proteins

Principle: This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways such as PI3K/Akt or Notch.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Notch1) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow for a Cell-Based Cytotoxicity Assay```dot

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to cells prepare_compound->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_reagent Add MTS/MTT reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_plate Read absorbance incubate_reagent->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Notch Signaling Pathway

Notch_Pathway cluster_nucleus Inside Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binds S2_Cleavage S2 Cleavage (ADAM) NotchReceptor->S2_Cleavage S3_Cleavage γ-secretase Cleavage S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL NICD->CSL Binds TargetGenes Target Gene Transcription (e.g., Hes, Hey) NICD->TargetGenes Activates CoR Co-repressors CSL->CoR Displaces MAML MAML CSL->MAML Recruits CSL->TargetGenes Activates MAML->TargetGenes Activates PQ3ME This compound PQ3ME->NotchReceptor Inhibits?

Caption: Potential inhibition of the Notch signaling pathway by this compound.

References

Technical Support Center: Overcoming Resistance to 6-Prenylquercetin-3-Me Ether in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to cancer cell resistance to 6-Prenylquercetin-3-Me ether.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential causes?

A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a cytotoxic agent through various mechanisms. The most common causes include:

  • Upregulation of ABC Transporters: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters function as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and efficacy.

  • Alterations in Target Signaling Pathways: The cancer cells might have developed mutations or compensatory alterations in the signaling pathways targeted by this compound. For instance, if the compound targets the PI3K/Akt pathway, cells may develop alternative survival pathways to bypass this inhibition.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance, leading to a decreased response to the compound.[3]

Q2: How can we confirm that our cancer cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response analysis and compare the half-maximal inhibitory concentration (IC50) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance. This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Q3: What are the first troubleshooting steps if we suspect contamination or experimental error is causing inconsistent results in our cell viability assays?

A3: Inconsistent results can often be traced back to technical issues. Before investigating complex biological resistance, rule out the following:

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular response to drugs.

  • Reagent Quality: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition.

  • Assay Protocol: Review your cell viability assay protocol for any inconsistencies in cell seeding density, incubation times, or reagent addition.

Q4: Are there known compounds that can be used to overcome resistance mediated by ABC transporters?

A4: Yes, several compounds, known as ABC transporter inhibitors or modulators, can be used to reverse this type of resistance. These are often used in combination with the primary therapeutic agent. Some well-established inhibitors include:

  • Verapamil and Cyclosporin A: First-generation P-gp inhibitors.

  • Tariquidar and Zosuquidar: Third-generation, more potent and specific P-gp inhibitors.

  • Ko143: A potent and specific inhibitor of BCRP.

  • MK-571: An inhibitor of MRP1.

Some flavonoids themselves, like quercetin, have been shown to inhibit ABC transporters.[1][2]

Troubleshooting Guides

Guide 1: Unexpected High IC50 Value for this compound
Observation Possible Cause Recommended Solution
High IC50 value in a new cell line The cell line may have intrinsic resistance to flavonoids or possess a high basal expression of ABC transporters.1. Characterize ABC Transporter Expression: Perform Western blot or qPCR to determine the baseline expression levels of P-gp, MRP1, and BCRP. 2. Test in Combination: Perform a cell viability assay with this compound in combination with known ABC transporter inhibitors (e.g., Verapamil, Ko143) to see if sensitivity is restored. 3. Select a Different Cell Line: If intrinsic resistance is high, consider using a different, more sensitive cancer cell line for your experiments.
Gradual increase in IC50 over time The cell line is likely developing acquired resistance.1. Confirm Resistance: Compare the IC50 of the current culture to a frozen stock of the original, sensitive parental cell line. 2. Investigate Mechanism: Analyze the resistant cells for increased expression of ABC transporters (Western blot/qPCR) and alterations in target signaling pathways (phospho-protein arrays, Western blot). 3. Develop a Resistant Cell Line Model: Formally establish a resistant cell line by continuous exposure to increasing concentrations of this compound for further studies.
High variability in IC50 values between experiments This is often due to experimental inconsistencies.1. Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. 2. Prepare Fresh Reagents: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Optimize Assay Protocol: Ensure uniform mixing of assay reagents and consistent incubation times. Use a multichannel pipette for reagent addition to minimize timing differences across the plate.
Guide 2: Investigating the Mechanism of Resistance
Research Question Experimental Approach Expected Outcome if Mechanism is Present
Is resistance mediated by ABC transporters? Western Blot: Analyze protein levels of P-gp, MRP1, and BCRP in sensitive vs. resistant cells. Rhodamine 123 Efflux Assay: Measure the efflux of the fluorescent P-gp substrate Rhodamine 123.Increased protein bands for one or more ABC transporters in resistant cells. Decreased intracellular accumulation of Rhodamine 123 in resistant cells, which is reversible with a P-gp inhibitor.
Are there alterations in the PI3K/Akt/mTOR pathway? Western Blot: Probe for changes in the phosphorylation status of key proteins like Akt (at Ser473) and mTOR (at Ser2448).Increased phosphorylation of Akt and/or mTOR in resistant cells, suggesting pathway reactivation or a compensatory mechanism.
Is the MAPK/ERK pathway involved? Western Blot: Analyze the phosphorylation of ERK1/2 (at Thr202/Tyr204).Elevated phospho-ERK1/2 levels in resistant cells, indicating activation of this pro-survival pathway.
Has the cell cycle machinery been altered? Flow Cytometry: Analyze the cell cycle distribution of sensitive and resistant cells treated with this compound.Resistant cells may not exhibit the same degree of cell cycle arrest (e.g., at G2/M) as sensitive cells upon treatment.

Quantitative Data Summary

The following tables summarize the IC50 values for quercetin and its derivatives in various cancer cell lines. Data for this compound is limited; therefore, data for structurally related compounds are included to provide a comparative reference.

Table 1: IC50 Values of Quercetin and its Derivatives in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
QuercetinMCF-737.06 ± 0.08
Quercetin Derivative 4qMCF-736.65 ± 0.25
Quercetin Derivative 8qMCF-735.49 ± 0.21
QuercetinMDA-MB-2315.81 ± 0.13
6-PrenylnaringeninMDA-MB-231>100

Table 2: IC50 Values of Prenylated Flavonoids in Other Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
XanthohumolLoVo (Colon)16.3 ± 0.8
XanthohumolLoVo/Dx (Doxorubicin-resistant Colon)13.9 ± 1.1
8-PrenylnaringeninPC-3 (Prostate)26.3 ± 1.5
QuercetinHCT116 (Colon)5.79 ± 0.13
3,3′,4′,7-tetra-O-methylated quercetin-Potent MDR agent

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line
  • Determine Initial IC50: Culture the parental cancer cell line and determine the initial IC50 of this compound using a standard cell viability assay (e.g., MTT).

  • Initial Chronic Exposure: Continuously expose the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Growth: Monitor the cells daily. Initially, cell growth will be slow. Continue to culture the cells in the presence of the drug, changing the media every 2-3 days.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x the previous concentration).

  • Repeat Dose Escalation: Repeat step 4 several times over a period of several months. With each increase in drug concentration, there will likely be a period of slower growth followed by recovery.

  • Confirm Resistance: After several months of continuous exposure, culture the cells in a drug-free medium for at least two weeks to ensure the resistance phenotype is stable. Then, perform a cell viability assay to determine the new IC50 value. A significant increase (typically >5-fold) compared to the parental line confirms the development of a resistant cell line.

  • Cryopreservation: Cryopreserve the resistant cell line at a low passage number for future experiments.

Protocol 2: Western Blot for ABC Transporter Expression
  • Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 8).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the ABC transporters to the loading control. Compare the expression levels between the sensitive and resistant cell lines.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Inconsistent/Unexpected Cell Viability Results Check_Exp Review Experimental Parameters Start->Check_Exp Check_Bio Investigate Biological Resistance Start->Check_Bio Contamination Mycoplasma Test Check_Exp->Contamination Reagents Check Reagent Stability & Purity Check_Exp->Reagents Protocol Standardize Protocol (Seeding, Timing) Check_Exp->Protocol IC50 Determine IC50 of Parental vs. Resistant Line Check_Bio->IC50 Contamination->IC50 If negative Reagents->IC50 If stable Protocol->IC50 If standardized Mechanism Investigate Resistance Mechanism IC50->Mechanism If resistance confirmed ABC ABC Transporter Expression/Function Mechanism->ABC Signaling Signaling Pathway Alterations Mechanism->Signaling Combine Test Combination with ABC Inhibitors ABC->Combine

Caption: Troubleshooting workflow for investigating resistance to this compound.

Caption: Signaling pathways potentially involved in resistance to this compound.

G cluster_workflow Experimental Workflow for Resistance Confirmation Start Start Culture Culture Parental and Suspected Resistant Cells Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with Serial Dilutions of This compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Cell Viability Assay (MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Calculate Calculate IC50 Values Measure->Calculate Compare Compare IC50 of Parental vs. Resistant Calculate->Compare End Resistance Confirmed/ Ruled Out Compare->End

Caption: Experimental workflow for confirming resistance using a cell viability assay.

References

Technical Support Center: 6-Prenylquercetin-3-Me Ether HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Prenylquercetin-3-Me ether. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, a compound with increased lipophilicity due to its prenyl and methyl ether groups compared to its parent flavonoid, quercetin.

Poor Peak Shape

Q1: Why is my this compound peak showing tailing?

A1: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: The hydroxyl groups on the flavonoid backbone can have secondary interactions with residual silanols on the C18 stationary phase.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups. Employing an end-capped HPLC column can also minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your detector settings.

  • Contamination: A contaminated guard column or analytical column can also cause peak shape distortion.

    • Solution: Flush the column with a strong solvent like isopropanol or methanol. If the problem persists, replace the guard column or, if necessary, the analytical column.

Q2: My peak is broad, what could be the cause?

A2: Broad peaks can lead to poor resolution and inaccurate quantification. Common causes include:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to broader peaks.

  • High Dead Volume: Excessive tubing length or wide-bore tubing between the column and the detector can increase dead volume and cause peak broadening.

  • Inappropriate Mobile Phase: A mobile phase that is too "weak" (less organic solvent) can cause the compound to spend too much time on the column, resulting in broader peaks. The increased lipophilicity of this compound makes it sensitive to the organic content of the mobile phase.

    • Solution: Ensure your HPLC system is optimized to minimize dead volume. If column degradation is suspected, replace the column. You can also try increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

Q3: I am observing split peaks for my analyte. What should I do?

A3: Split peaks can arise from a few issues at the head of the column or during injection:

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase can block the column inlet frit.

  • Column Void: A void or channel in the stationary phase at the column inlet can cause the sample to travel through different paths.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column. If a column void is the issue, the column will likely need to be replaced. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

Retention Time Variability

Q4: The retention time for this compound is shifting between injections. What is causing this?

A4: Fluctuations in retention time can compromise the reliability of your analysis. The most common culprits are:

  • Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can lead to shifts in retention time.

  • Temperature Fluctuations: Changes in column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

  • Pump Issues: An improperly functioning HPLC pump can deliver an inconsistent flow rate.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time drift.

    • Solution: Ensure your mobile phase is well-mixed and prepared fresh daily. Use a column oven to maintain a constant temperature. Regularly service your HPLC pump. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for an HPLC method for this compound?

A5: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A starting gradient could be 40-60% B over 20 minutes. Due to the lipophilic nature of the prenyl group, a higher initial percentage of organic solvent may be required compared to quercetin.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectra of similar flavonoids, a wavelength between 254 nm and 370 nm should be appropriate. It is recommended to determine the UV maximum of your specific compound.

  • Column Temperature: 30 °C.

Q6: How does the prenyl group on this compound affect its HPLC analysis compared to quercetin?

A6: The prenyl group is a lipophilic moiety, which significantly increases the hydrophobicity of the molecule. This will result in a longer retention time on a reversed-phase (e.g., C18) column compared to quercetin under the same conditions. You will likely need a higher concentration of organic solvent in your mobile phase to elute it in a reasonable time.

Q7: What is the best way to prepare my this compound sample for injection?

A7: Dissolve your sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition or a weaker solvent. Methanol or acetonitrile are good choices. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Q8: I am not seeing any peak for my compound. What should I check?

A8: If no peak is observed, consider the following:

  • Solubility: Your compound may not be soluble in the injection solvent.

  • Retention: Your compound may be too strongly retained on the column. Try a stronger mobile phase (higher organic content).

  • Detection Wavelength: Ensure your detector is set to a wavelength at which your compound absorbs light.

  • Sample Degradation: Flavonoids can be sensitive to light and pH. Ensure your samples are handled appropriately.

Experimental Protocols

Standard HPLC Method for this compound

This protocol provides a general method that can be adapted and optimized for your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • 0.22 µm or 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 50% B; 5-20 min, 50-80% B; 20-25 min, 80% B; 25.1-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 256 nm and 365 nm

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standards by diluting with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Troubleshooting Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse mobile phase with low pH (e.g., 0.1% formic acid).
Column overloadDilute the sample.
Broad Peaks Column degradationReplace the column.
High dead volumeUse shorter, narrower bore tubing.
Split Peaks Partially blocked column fritBack-flush the column; filter samples and mobile phases.
Injection solvent incompatibilityDissolve sample in initial mobile phase or a weaker solvent.
Retention Time Shift Inconsistent mobile phasePrepare fresh mobile phase daily and ensure proper mixing.
Temperature fluctuationsUse a column oven.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common HPLC problems encountered during the analysis of this compound.

TroubleshootingWorkflow Start Problem with Chromatogram CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetentionTime Check Retention Time Start->CheckRetentionTime PeakTailing Peak Tailing? CheckPeakShape->PeakTailing BroadPeak Broad Peak? CheckPeakShape->BroadPeak SplitPeak Split Peak? CheckPeakShape->SplitPeak RT_Shift Shifting Retention Time? CheckRetentionTime->RT_Shift SolutionTailing1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) PeakTailing->SolutionTailing1 Yes SolutionTailing2 Dilute Sample PeakTailing->SolutionTailing2 Yes SolutionBroad1 Check for Dead Volume Replace Column if old BroadPeak->SolutionBroad1 Yes SolutionSplit1 Check for Column Blockage Back-flush Column SplitPeak->SolutionSplit1 Yes SolutionSplit2 Check Injection Solvent SplitPeak->SolutionSplit2 Yes SolutionRT1 Check Mobile Phase Prep & Pump Flow Rate RT_Shift->SolutionRT1 Yes SolutionRT2 Use Column Oven Ensure Equilibration RT_Shift->SolutionRT2 Yes

Caption: A flowchart for troubleshooting common HPLC issues.

Hypothetical Signaling Pathway of Quercetin Derivatives

This diagram illustrates a simplified signaling pathway that can be modulated by quercetin and its derivatives, such as this compound, which are often studied for their anti-inflammatory and anti-cancer properties.

SignalingPathway Quercetin This compound PI3K PI3K Quercetin->PI3K IKK IKK Quercetin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by quercetin derivatives.

Technical Support Center: Scaling Up 6-Prenylquercetin-3-Me Ether Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Prenylquercetin-3-Me ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on production, address common experimental challenges, and answer frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low Yield of 6-Prenylquercetin 1. Inefficient Prenylation: Steric hindrance or suboptimal reaction conditions.[1] 2. Side Reactions: Formation of other prenylated isomers (e.g., 8-prenylquercetin) or O-prenylated byproducts.[2][3] 3. Degradation of Quercetin: The starting material may be sensitive to the reaction conditions.1. Optimize Reaction Conditions: - Catalyst: Use a Lewis acid catalyst like BF₃·OEt₂ to facilitate the reaction.[4] - Solvent: A non-polar aprotic solvent such as dioxane is often effective.[4] - Temperature: Maintain a controlled temperature, as excessive heat can lead to degradation. 2. Use of a Milder Prenylating Agent: Consider using 2-methyl-3-buten-2-ol, which can reduce the formation of byproducts compared to prenyl bromide. 3. Protecting Groups: To improve regioselectivity, consider protecting the other hydroxyl groups of quercetin before prenylation.
Poor Regioselectivity in 3-O-Methylation 1. Multiple Reactive Hydroxyl Groups: Quercetin has several hydroxyl groups with similar reactivity. 2. Inappropriate Methylating Agent or Base: The choice of reagents can significantly impact which hydroxyl group is methylated.1. Selective Protection: Protect the more reactive hydroxyl groups (e.g., at the 7, 3', and 4' positions) before methylation. Benzyl groups are a common choice as they can be removed later. 2. Enzymatic Methylation: Consider using O-methyltransferases (OMTs) which can offer high regioselectivity. 3. Controlled Reaction Conditions: Use a stoichiometric amount of a mild base and methylating agent (e.g., dimethyl sulfate) and carefully control the reaction temperature to favor methylation at the 3-position.
Formation of Multiple Methylated Products 1. Over-methylation: The methylating agent reacts with more than one hydroxyl group. 2. Isomerization: Under certain conditions, the flavonoid backbone can undergo rearrangements.1. Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the substrate. 2. Stepwise Synthesis: A stepwise approach with protection and deprotection of specific hydroxyl groups will yield the desired product with higher purity. 3. Purification: Utilize column chromatography with a suitable solvent system to separate the desired mono-methylated product from other isomers.
Difficulty in Purifying the Final Product 1. Similar Polarity of Byproducts: Isomeric byproducts can have very similar polarities, making separation by standard chromatography challenging. 2. Low Crystallinity: The final product may be an amorphous solid, making purification by recrystallization difficult.1. Advanced Chromatographic Techniques: - Macroporous Resins: Use resins like AB-8 for preliminary purification to remove major impurities. - Preparative HPLC: For high-purity final product, preparative high-performance liquid chromatography is recommended. 2. Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation of isomers. Gradient elution can be particularly effective.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: A common strategy involves a multi-step synthesis:

  • Protection: Selectively protect the hydroxyl groups of quercetin, leaving the 6-position and 3-position available for subsequent reactions.

  • Prenylation: Introduce the prenyl group at the 6-position of the protected quercetin.

  • Methylation: Selectively methylate the hydroxyl group at the 3-position.

  • Deprotection: Remove the protecting groups to yield the final product.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Quercetin has five hydroxyl groups with varying degrees of reactivity. Without the use of protecting groups, both prenylation and methylation can occur at multiple positions, leading to a mixture of isomers that are difficult to separate. The reactivity of the hydroxyl groups is generally in the order of 7-OH > 3-OH > 4'-OH > 3'-OH > 5-OH.

Q3: What are the advantages of prenylation and methylation of quercetin?

A3: Prenylation generally increases the lipophilicity of flavonoids, which can enhance their bioavailability and interaction with cell membranes. Methylation can also improve metabolic stability and cell permeability. These modifications can lead to enhanced biological activities.

Q4: What analytical techniques are suitable for characterizing the final product and intermediates?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and for purification.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirming the positions of the prenyl and methyl groups.

Q5: Are there any known biological activities of this compound?

A5: While specific studies on this compound are limited, related prenylated and methylated quercetin derivatives have shown a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. It is hypothesized that this compound may modulate signaling pathways such as the Wnt/β-catenin pathway, which is involved in various cellular processes.

Experimental Protocols

Overall Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis for this compound.

G Quercetin Quercetin Protected_Quercetin Protected Quercetin Quercetin->Protected_Quercetin Protection Prenylated_Protected_Quercetin 6-Prenyl Protected Quercetin Protected_Quercetin->Prenylated_Protected_Quercetin Prenylation Methylated_Prenylated_Protected_Quercetin 6-Prenyl-3-Me Protected Quercetin Prenylated_Protected_Quercetin->Methylated_Prenylated_Protected_Quercetin Methylation Final_Product This compound Methylated_Prenylated_Protected_Quercetin->Final_Product Deprotection Purification Purification Final_Product->Purification

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection of Quercetin

This protocol is a generalized procedure and may require optimization.

Parameter Value
Reactants Quercetin, Benzyl bromide, K₂CO₃
Molar Ratio 1 : 4 : 5 (Quercetin : Benzyl bromide : K₂CO₃)
Solvent Anhydrous Acetone or DMF
Temperature Reflux
Reaction Time 12-24 hours
Work-up Filtration, evaporation, and purification by column chromatography
Expected Outcome 3,7,3',4'-Tetra-O-benzylquercetin

Methodology:

  • Dissolve quercetin in anhydrous acetone or DMF.

  • Add K₂CO₃ and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove K₂CO₃.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Prenylation of Protected Quercetin
Parameter Value
Reactants Protected Quercetin, 2-methyl-3-buten-2-ol, BF₃·OEt₂
Molar Ratio 1 : 2 : 2.1 (Protected Quercetin : 2-methyl-3-buten-2-ol : BF₃·OEt₂)
Solvent Dry Dioxane
Temperature Room Temperature
Reaction Time 8-12 hours
Work-up Quenching with water, extraction with ethyl acetate, and purification
Expected Outcome 6-Prenyl-3,7,3',4'-tetra-O-benzylquercetin

Methodology:

  • Dissolve the protected quercetin in dry dioxane.

  • Slowly add BF₃·OEt₂ to the solution and stir for 30 minutes at room temperature.

  • Add a solution of 2-methyl-3-buten-2-ol in dry dioxane dropwise.

  • Stir the reaction mixture for 8-12 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Purify the product by column chromatography.

Step 3: Methylation of Prenylated Protected Quercetin
Parameter Value
Reactants Prenylated Protected Quercetin, Dimethyl sulfate (DMS), K₂CO₃
Molar Ratio 1 : 1.2 : 2 (Substrate : DMS : K₂CO₃)
Solvent Anhydrous Acetone
Temperature Reflux
Reaction Time 4-6 hours
Work-up Filtration, evaporation, and purification
Expected Outcome 6-Prenyl-3-O-methyl-7,3',4'-tri-O-benzylquercetin

Methodology:

  • Dissolve the prenylated protected quercetin in anhydrous acetone.

  • Add K₂CO₃ and stir the mixture.

  • Add dimethyl sulfate dropwise.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture and evaporate the solvent.

  • Purify the product by column chromatography.

Step 4: Deprotection to Yield Final Product
Parameter Value
Reactants Methylated Prenylated Protected Quercetin, Pd/C
Reaction Type Catalytic Hydrogenation
Solvent Ethanol/Ethyl Acetate mixture
Pressure H₂ (balloon or Parr hydrogenator)
Reaction Time 12-24 hours
Work-up Filtration through Celite, evaporation, and final purification
Expected Outcome This compound

Methodology:

  • Dissolve the protected compound in a mixture of ethanol and ethyl acetate.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude product.

  • Purify the final product using preparative HPLC or column chromatography.

Potential Signaling Pathway Modulation

This compound, as a derivative of quercetin, may influence various signaling pathways critical in cellular processes. One such pathway is the Wnt/β-catenin signaling pathway, which is integral to cell proliferation, differentiation, and apoptosis.

G Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Ubiquitination Ubiquitination & Degradation Beta_Catenin->Ubiquitination Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Molecule This compound Molecule->Destruction_Complex Potential Inhibition

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

G Start Low Yield or Impure Product Check_Reaction Check Reaction Step Start->Check_Reaction Prenylation_Issue Prenylation Issue? Check_Reaction->Prenylation_Issue Methylation_Issue Methylation Issue? Prenylation_Issue->Methylation_Issue No Optimize_Prenylation Optimize Prenylation: - Catalyst - Solvent - Temperature Prenylation_Issue->Optimize_Prenylation Yes Purification_Issue Purification Issue? Methylation_Issue->Purification_Issue No Optimize_Methylation Optimize Methylation: - Protecting Groups - Stoichiometry Methylation_Issue->Optimize_Methylation Yes Optimize_Purification Optimize Purification: - Different Resin - Prep-HPLC Purification_Issue->Optimize_Purification Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Prenylation->Check_Reaction Optimize_Methylation->Check_Reaction Optimize_Purification->Success

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Validation & Comparative

6-Prenylquercetin-3-Me Ether vs. Quercetin: A Comparative Cytotoxicity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the cytotoxic potential of 6-Prenylquercetin-3-Me ether in comparison to its parent compound, quercetin. This guide synthesizes available experimental data on structurally related compounds to provide an inferred comparison, owing to the current lack of direct comparative studies on this compound.

Introduction: The Rationale for Comparing Quercetin and its Prenylated Methylated Derivative

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Its potential as a chemopreventive and therapeutic agent is, however, often limited by factors such as metabolic instability and suboptimal bioavailability. To address these limitations, synthetic and natural derivatives of quercetin are being actively investigated. Among these, this compound represents a molecule with two key structural modifications: a prenyl group at the 6-position and a methyl ether at the 3-position. Prenylation is known to enhance the lipophilicity of flavonoids, which can improve their interaction with cellular membranes and potentially increase their biological activity.[1][2] Similarly, methylation of the hydroxyl groups can alter the metabolic profile and biological effects of flavonoids.

Quantitative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for quercetin and quercetin-3-methyl ether across various human cancer cell lines. This data, typically presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), serves as a benchmark for evaluating cytotoxic potency.

Table 1: Cytotoxicity of Quercetin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer7348
MDA-MB-231Breast Cancer8548
T98GGlioblastoma>10048
U118MGGlioblastoma>10048
HeLaCervical Cancer29.49 (µg/mL)24
A172Glioblastoma~50-10024-48
LBC3Glioblastoma~50-10024-48

Note: IC50 values can vary between studies due to differences in experimental conditions.

Table 2: Cytotoxicity of Quercetin-3-Methyl Ether against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HL-60Promyelocytic Leukemia14.3 ± 4.6Not Specified
SK-Br-3Breast CancerNot specified (significant growth inhibition at 5-10 µM)Not Specified
SK-Br-3-Lap RLapatinib-Resistant Breast CancerNot specified (significant growth inhibition at 5-10 µM)Not Specified
JB6 P+Mouse EpidermalNot cytotoxic up to 10 µM, cytotoxic at 20 µM24-48

Inferred Cytotoxic Profile of this compound

Based on the structural modifications, the cytotoxic profile of this compound can be hypothesized as follows:

  • Enhanced Potency: The addition of a lipophilic prenyl group at the 6-position is expected to increase the compound's ability to penetrate cell membranes, potentially leading to a lower IC50 value compared to both quercetin and quercetin-3-methyl ether. Studies on other prenylated flavonoids have demonstrated that this modification often enhances cytotoxic activity.[1][2]

  • Altered Selectivity: The specific nature of the prenyl group and its position, along with the 3-O-methylation, may alter the compound's selectivity towards different cancer cell lines compared to quercetin.

  • Modified Mechanism of Action: While likely sharing some mechanistic similarities with quercetin (e.g., induction of apoptosis, cell cycle arrest), the structural changes in this compound could lead to interactions with a different profile of molecular targets.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of flavonoid cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, quercetin) or vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with 0.1 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Quercetin and its derivatives exert their cytotoxic effects through the modulation of multiple signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, it is plausible that it will share some mechanisms with quercetin and quercetin-3-methyl ether.

Induction of Apoptosis

Quercetin is a known inducer of apoptosis in cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), release of cytochrome c from the mitochondria, and activation of caspases.

Cell Cycle Arrest

Quercetin can induce cell cycle arrest at various phases (G1, S, or G2/M) in different cancer cell types. This is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27). Quercetin-3-methyl ether has been shown to induce G2/M arrest in breast cancer cells.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are critical for cell survival, proliferation, and resistance to apoptosis. Quercetin and its derivatives have been reported to inhibit these pathways, thereby sensitizing cancer cells to cytotoxic insults. Quercetin-3-methyl ether has been shown to inhibit the Notch1 and PI3K/Akt signaling pathways in breast cancer stem cells.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity assessment and key signaling pathways involved in the action of quercetin and its derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis A Cancer Cell Line Selection B Cell Seeding in 96-well Plates A->B C Treatment with Quercetin / this compound B->C D MTT Assay for Cell Viability C->D E Flow Cytometry for Apoptosis (Annexin V/PI) C->E F Western Blot for Protein Expression C->F G IC50 Calculation D->G H Quantification of Apoptosis E->H I Analysis of Signaling Pathways F->I

Caption: Experimental workflow for comparing the cytotoxicity of flavonoids.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways Stimulus Quercetin / Derivatives Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) Stimulus->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by quercetin derivatives.

PI3K_Akt_pathway cluster_inhibition Inhibition by Quercetin Derivatives cluster_signaling_cascade PI3K/Akt Signaling Cascade Quercetin Quercetin / Derivatives PI3K PI3K Quercetin->PI3K inhibits Akt Akt Quercetin->Akt inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt pro-survival pathway.

Conclusion and Future Directions

While direct comparative data remains elusive, the structural characteristics of this compound suggest it may possess enhanced cytotoxic activity against cancer cells compared to its parent compound, quercetin. The prenyl group is anticipated to increase lipophilicity and cellular uptake, while the methyl ether may alter its metabolic stability and target interactions. The cytotoxic mechanisms are likely to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways such as PI3K/Akt.

Future research should focus on the synthesis and direct in vitro evaluation of this compound against a panel of cancer cell lines to validate these hypotheses. Head-to-head studies with quercetin and quercetin-3-methyl ether would be crucial to definitively characterize its cytotoxic potential and selectivity. Furthermore, mechanistic studies are warranted to identify its specific molecular targets and signaling pathways. Such research will be instrumental in determining the potential of this compound as a lead compound in the development of novel anticancer therapeutics.

References

Unveiling the Bioactivity of 6-Prenylquercetin-3-Me Ether Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the modification of natural products, such as the flavonoid quercetin. The introduction of prenyl and methyl groups to the quercetin scaffold has been shown to significantly modulate its biological activity. This guide provides a comparative analysis of 6-Prenylquercetin-3-Me ether and its analogs, focusing on their structure-activity relationships in anticancer and anti-inflammatory applications. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for the scientific community.

Structure-Activity Relationship: A Comparative Overview

The biological activity of quercetin derivatives is intricately linked to their substitution patterns. The addition of a lipophilic prenyl group, particularly at the C-6 position, and methylation of the hydroxyl group at the C-3 position, as seen in this compound, have been investigated for their potential to enhance cytotoxic and anti-inflammatory effects.

Anticancer Activity

The introduction of prenyl and methyl groups can significantly influence the cytotoxic potential of quercetin against various cancer cell lines. While comprehensive data on a wide range of this compound analogs is limited, existing studies on related compounds provide valuable insights into the structure-activity relationship (SAR).

Key Observations:

  • Prenylation: The presence of a prenyl group generally enhances cytotoxicity. This is often attributed to increased lipophilicity, which can facilitate cell membrane penetration. The position of the prenyl group is also crucial, with C-6 and C-8 substitutions being common.

  • Methylation: Methylation of the hydroxyl groups can have varied effects. In some cases, it can increase metabolic stability and bioavailability. However, the specific pattern of methylation is critical in determining the impact on anticancer activity.

  • Combined Effect: The combination of prenylation and methylation in a single molecule represents a promising strategy for developing potent anticancer agents.

Table 1: Comparative Cytotoxicity of this compound and Related Analogs

CompoundStructureCell LineIC50 (µM)Reference
This compound Quercetin with a prenyl group at C-6 and a methyl group at C-3 OHT47D (Breast Cancer)2.5[1]
8-PrenylquercetinQuercetin with a prenyl group at C-8Not specifiedStronger anti-inflammatory than quercetin[2]
Quercetin-3-O-methyl etherQuercetin with a methyl group at C-3 OHEsophageal cancer cellsInhibits proliferation[3]
6-Geranyl-3',4',5,7-tetrahydroxyflavanoneFlavanone with a geranyl group at C-6HeLa (Cervical Cancer)1.3 µg/mL
Kuwanon CPrenylated flavonoidTHP-1 (Leukemia)1.7 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

Prenylated and methylated quercetin derivatives have also demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways.

Key Observations:

  • Inhibition of Pro-inflammatory Mediators: Analogs have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

  • Enzyme Inhibition: Inhibition of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) is another mechanism through which these compounds exert their anti-inflammatory effects.

  • Signaling Pathway Modulation: The NF-κB and MAPK signaling pathways are key targets for the anti-inflammatory actions of these flavonoids.

Table 2: Comparative Anti-inflammatory Activity of Quercetin Analogs

CompoundAssayModelEffectReference
8-PrenylquercetinInhibition of iNOS, COX-2, NO, PGE2, and cytokinesRAW264.7 cells and mouse paw edemaStronger inhibition than quercetin[2]
Quercetin-3-O-methyl etherInhibition of TNF-α formationLPS-stimulated RAW 264.7 cellsPotent inhibitory effect
Methyl derivatives of flavanoneInhibition of NO and pro-inflammatory cytokinesLPS-stimulated RAW264.7 cellsDose-dependent modulation

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

TNF-α Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7 cell line) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours). Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway Visualizations

The biological effects of this compound and its analogs are often mediated by their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Quercetin and its derivatives have been shown to inhibit this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin_Analog 6-Prenylquercetin-3-Me ether Analog Quercetin_Analog->PI3K inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by quercetin analogs.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its inhibition is a primary mechanism for the anti-inflammatory effects of many natural products, including quercetin derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates & promotes degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, COX-2) Quercetin_Analog 6-Prenylquercetin-3-Me ether Analog Quercetin_Analog->IKK inhibits

Caption: NF-κB signaling pathway and its inhibition by quercetin analogs.

References

Validating the Anticancer Effects of 6-Prenylquercetin-3-Me Ether In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and bioavailability is a cornerstone of oncological research. 6-Prenylquercetin-3-Me ether, a modified flavonoid, has emerged as a compound of interest due to the known anticancer properties of its parent compound, quercetin, and the potential for enhanced biological activity conferred by its prenyl and methyl groups. This guide provides a comparative analysis of the potential in vivo anticancer effects of this compound, drawing on existing data for quercetin and other relevant derivatives. The information is intended to support further preclinical investigation and drug development.

Executive Summary

Direct in vivo studies on this compound are currently limited in publicly available literature. However, extensive research on quercetin provides a strong foundation for predicting its potential efficacy. Methylation and prenylation are known to enhance the bioavailability and biological activity of flavonoids.[1][2][3] In vitro studies have shown that quercetin and its derivatives can inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis, such as the PI3K/Akt and Notch pathways.[4][5] This guide synthesizes available in vivo data for quercetin and provides a framework for designing and evaluating the in vivo anticancer effects of this compound.

Data Presentation: In Vivo Anticancer Efficacy

The following table summarizes quantitative data from in vivo studies on quercetin, which serves as a benchmark for predicting the efficacy of its derivatives like this compound. It is crucial to consider the variability in experimental models, cancer types, and dosing regimens when interpreting these results.

CompoundAnimal ModelCancer TypeDosage & AdministrationKey FindingsReference
QuercetinBALB/c miceColon Carcinoma (CT-26 xenograft)50, 100, 200 mg/kg; intraperitonealSignificant reduction in tumor volume at all doses. Increased survival rate at 100 and 200 mg/kg.
QuercetinNude miceBreast Cancer (MCF-7 xenograft)100, 200 mg/kg; intraperitonealSignificant reduction in tumor volume.
QuercetinRatsDistal Colon Mucosa10 g/kg diet for 11 weeksDownregulation of the MAPK pathway and upregulation of tumor suppressor genes (PTEN, Tp53, Msh2).
QuercetinXenograft mouse modelBreast CancerNot specifiedReduced VEGF, PKM2, and p-Akt protein levels in tumor tissue, inhibiting metastasis.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments in evaluating the anticancer effects of a test compound.

General Experimental Workflow for In Vivo Anticancer Studies

A typical workflow for assessing the in vivo anticancer efficacy of a compound is depicted below. This process begins with the selection of an appropriate animal model and cancer cell line, followed by tumor implantation, treatment administration, and subsequent monitoring and data analysis.

G cluster_0 Pre-study cluster_1 Study Execution cluster_2 Data Analysis animal_model Select Animal Model (e.g., BALB/c nude mice) implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->implantation cell_line Select Cancer Cell Line (e.g., MCF-7, CT-26) cell_line->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Administration (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint collection Tumor & Tissue Collection endpoint->collection analysis Data Analysis (Tumor volume, weight, survival) collection->analysis

Caption: General experimental workflow for in vivo anticancer studies.

Protocol 1: Subcutaneous Xenograft Model

This is a widely used method for evaluating the efficacy of anticancer compounds in vivo.

Materials:

  • Cancer cell line of interest (e.g., human breast cancer cell line MCF-7)

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, to enhance tumor take rate)

  • 1 mL syringes with 25-27 gauge needles

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Treatment Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

  • Monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, activity, etc.) throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a specified duration. Tissues can then be harvested for further analysis.

Key Signaling Pathways

Quercetin and its derivatives exert their anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. In vitro studies suggest that quercetin-3-methyl ether can inhibit the Notch1 and PI3K/Akt signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Q3ME This compound Q3ME->PI3K Inhibition Q3ME->AKT Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions, and its dysregulation is implicated in many cancers.

G Ligand Notch Ligand (e.g., Jagged, Delta) Receptor Notch Receptor Ligand->Receptor Binding S2 S2 Cleavage (ADAM) Receptor->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD Notch Intracellular Domain (NICD) S3->NICD Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL Binds to Transcription Target Gene Transcription (e.g., Hes, Hey) CSL->Transcription Activates Q3ME This compound Q3ME->Receptor Inhibition

Caption: Notch signaling pathway and potential inhibition by this compound.

Future Directions

While the available data on quercetin and its derivatives are promising, dedicated in vivo studies are essential to definitively establish the anticancer efficacy, pharmacokinetics, and safety profile of this compound. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vivo comparisons of this compound with quercetin and standard-of-care chemotherapeutic agents.

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo behavior.

  • Mechanism of Action Studies: Utilizing in vivo models to confirm the modulation of signaling pathways like PI3K/Akt and Notch, and to identify other potential molecular targets.

  • Combination Therapy: Investigating the synergistic effects of this compound in combination with existing anticancer drugs to potentially enhance therapeutic outcomes and overcome drug resistance.

By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated, paving the way for its potential clinical development.

References

A Comparative Guide to the Bioactivity of Prenylated and Methylated Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data from different laboratories on the biological activity of 6-Prenylquercetin-3-Me ether is not currently available in the public domain. This guide provides a comparative analysis based on published data for structurally related compounds, namely prenylated flavonoids and quercetin methyl ethers, to infer the potential activities of this compound.

The addition of a prenyl group to the flavonoid backbone is known to enhance various biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] Prenylation can increase the lipophilicity of the molecule, leading to improved interaction with biological membranes and target proteins.[1][3] Similarly, methylation of the hydroxyl groups on the quercetin backbone can alter its physicochemical properties, influencing its bioavailability and biological activity.

This guide summarizes the reported activities of these related compounds to provide a predictive comparison for researchers, scientists, and drug development professionals.

Quantitative Data on Biological Activities

The following tables summarize the in vitro activities of various prenylated flavonoids and quercetin methyl ethers from different studies. These tables are intended to provide a comparative overview of the potential efficacy of these classes of compounds.

Table 1: Anticancer Activity of Prenylated Flavonoids

CompoundCell LineActivityIC50 (µM)Reference
6-PrenylnaringeninT-47D (Breast Cancer)Antiproliferative< 22.6 (More active than cisplatin)
6-PrenylnaringeninSK-MEL-28 (Melanoma)Antiproliferative~25
6-PrenylnaringeninBLM (Melanoma)Antiproliferative~30
8-PrenylnaringeninSK-MEL-28 (Melanoma)Antiproliferative~30
8-PrenylnaringeninBLM (Melanoma)Antiproliferative~40

Table 2: Anti-inflammatory and Antioxidant Activity of Quercetin Derivatives

CompoundAssayActivityIC50 (µM)Reference
Quercetin-3-methyl etherDPPH Radical ScavengingAntioxidant14.17
Quercetin-3-methyl etherSuperoxide Anion ScavengingAntioxidant17.39
Quercetin-3-methyl etherLipid Peroxidation InhibitionAntioxidant19
Quercetin-3-methyl etherNO Production in BV-2 microgliaAnti-inflammatory3.8
QuercetinDPPH Radical ScavengingAntioxidant47.20
Quercetin-3'-methyl etherDPPH Radical ScavengingAntioxidant52.54
8-PrenylquercetinInhibition of iNOS, COX-2, NO, PGE2Anti-inflammatoryStronger than Quercetin

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate cross-laboratory validation and further research.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control containing only the solvent and DPPH is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of concentration versus percentage of inhibition.

2. Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT.

    • The plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for studying cellular signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cells are treated with the test compound for a specified time.

    • The cells are lysed to extract the total protein.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein for each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, phospho-Akt).

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

    • The signal is captured using an imaging system, and the protein bands are quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by prenylated and methylated quercetin derivatives and a general workflow for their biological activity screening.

G cluster_workflow Experimental Workflow for Bioactivity Screening Compound Test Compound (e.g., this compound) Antioxidant Antioxidant Assays (DPPH, etc.) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, COX, Cytokine production) Compound->Anti_inflammatory Anticancer Anticancer Assays (MTT, etc.) Compound->Anticancer Data Data Analysis (IC50 determination) Antioxidant->Data Anti_inflammatory->Data Signaling Signaling Pathway Analysis (Western Blot) Anticancer->Signaling Anticancer->Data Signaling->Data

Caption: General experimental workflow for screening the biological activities of a test compound.

Quercetin and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.

G cluster_mapk MAPK/ERK Signaling Pathway Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation Compound Prenylated Quercetin Derivatives Compound->MEK Inhibition Compound->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by prenylated quercetin derivatives.

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that can be targeted by quercetin derivatives.

G cluster_akt PI3K/Akt/GSK-3β/β-catenin Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b b_catenin β-catenin GSK3b->b_catenin Gene_Transcription Gene Transcription (e.g., Cyclin D1) b_catenin->Gene_Transcription Proliferation Cell Proliferation and Survival Gene_Transcription->Proliferation Compound Quercetin Methyl Ethers Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin methyl ethers.

References

statistical analysis of 6-Prenylquercetin-3-Me ether bioactivity data

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, flavonoids have emerged as a promising class of natural compounds with diverse pharmacological activities. Among these, quercetin and its derivatives have been the subject of extensive research. This guide provides a statistical analysis and comparison of the bioactivity of 6-Prenylquercetin-3-Me ether and its related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The addition of a prenyl group and a methyl ether moiety to the core quercetin structure can significantly influence its biological effects, including anticancer, anti-inflammatory, and antioxidant activities.

Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the quantitative bioactivity data for this compound, its non-methylated precursor 6-Prenylquercetin, the parent flavonoid Quercetin, and its methylated form Quercetin-3-methyl ether. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
This compound Data not available--
6-Prenylquercetin SW480 (Colon Cancer)>200[1]
SW620 (Colon Cancer)>200[1]
Quercetin A172 (Glioblastoma)58.5 (48h)[2]
LBC3 (Glioblastoma)41.37 (48h)[2]
A549 (Lung Cancer)8.65 (24h), 7.96 (48h), 5.14 (72h)[3]
H69 (Lung Cancer)14.2 (24h), 10.57 (48h), 9.18 (72h)
MCF-7 (Breast Cancer)73 (48h)
MDA-MB-231 (Breast Cancer)85 (48h)
HT-29 (Colon Cancer)81.65 (48h)
Quercetin-3-methyl ether HL-60 (Leukemia)14.3
SK-Br-3 (Breast Cancer)~5-10
RKO (Colon Cancer)>20
SW1116 (Colon Cancer)>20

Table 2: Anti-inflammatory Activity (IC50 in µM)

CompoundAssayIC50 (µM)Reference
This compound Nitric Oxide Inhibition (RAW 264.7)Data not available-
6-Prenylquercetin Nitric Oxide Inhibition (RAW 264.7)Data not available-
Quercetin Nitric Oxide Inhibition (RAW 264.7)12.0
Quercetin-3-methyl ether Nitric Oxide Inhibition (RAW 264.7)Data not available-

Table 3: Antioxidant Activity (IC50 in µg/mL)

CompoundAssayIC50 (µg/mL)Reference
This compound DPPH Radical ScavengingData not available-
6-Prenylquercetin DPPH Radical ScavengingData not available-
Quercetin DPPH Radical Scavenging19.17
Quercetin-3-methyl ether DPPH Radical ScavengingData not available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of quercetin and its derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for bioactivity screening.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Studies Compound Synthesis\nor Extraction Compound Synthesis or Extraction Initial Screening Initial Screening Compound Synthesis\nor Extraction->Initial Screening Dose-Response Studies Dose-Response Studies Initial Screening->Dose-Response Studies IC50 Determination IC50 Determination Dose-Response Studies->IC50 Determination Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis Animal Model Studies Animal Model Studies IC50 Determination->Animal Model Studies Western Blot Western Blot Signaling Pathway Analysis->Western Blot PCR PCR Signaling Pathway Analysis->PCR Efficacy & Toxicity Efficacy & Toxicity Animal Model Studies->Efficacy & Toxicity

Caption: General experimental workflow for bioactivity analysis.

MAPK_Signaling_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress JNK JNK Stress->JNK p38 p38 Stress->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (AP-1, NF-κB) Transcription Factors (AP-1, NF-κB) ERK->Transcription Factors (AP-1, NF-κB) JNK->Transcription Factors (AP-1, NF-κB) p38->Transcription Factors (AP-1, NF-κB) Cellular Response Cellular Response Transcription Factors (AP-1, NF-κB)->Cellular Response Quercetin Quercetin Quercetin->RAF Inhibits Quercetin->MEK Inhibits Quercetin->p38 Inhibits

Caption: Quercetin's modulation of the MAPK signaling pathway.

PI3K_Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

Caption: Quercetin's modulation of the PI3K/Akt signaling pathway.

References

A Comparative Analysis of 6-Prenylquercetin-3-Me Ether and Related Flavonoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Biological Activities, Experimental Data, and Signaling Pathways of a Novel Quercetin Derivative in Comparison to Its Analogs

Given the burgeoning interest in modified natural compounds for therapeutic applications, this guide provides a comparative analysis of the novel flavonoid, 6-Prenylquercetin-3-Me ether, against its parent compound, quercetin, and other relevant derivatives, including 8-prenylquercetin and various quercetin methyl ethers. Due to the absence of direct peer-reviewed studies on this compound, this guide synthesizes data from studies on structurally related compounds to project its potential bioactivity and offer a framework for future research.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of flavonoids is significantly influenced by their structural modifications, such as prenylation and methylation. These alterations can impact their antioxidant, anti-inflammatory, and cytotoxic properties. The following tables summarize the available quantitative data for quercetin and its derivatives from various in-vitro studies.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Source
Quercetin47.20[1]
Quercetin-3'-methyl ether52.54[1]
Quercetin-5-methyl ether52.24[1]
Quercetin-3',5-dimethyl ether119.27[1]
Quercetin pentaacetate790.57[1]

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)

CompoundIC50 (µM)Source
Quercetin~27
Apigenin (related flavonoid)23
Luteolin (related flavonoid)27
Wogonin (related flavonoid)17

Table 3: Comparative Cytotoxic Activity (MTT Assay on HeLa Cells)

CompoundIC50 (µM)Source
Quercetin>100
Chloronaphtoquinone quercetin13.2
Tri(diacetylcaffeoyl)quercetin16.5
Di(tetraacetylquinoyl) quercetin19.5
Pentaacetyl quercetin29.6

Structure-Activity Relationship and Predicted Performance of this compound

Structure-activity relationship (SAR) studies on flavonoids provide insights into how specific chemical modifications influence their biological activities.

  • Prenylation: The addition of a prenyl group generally enhances the lipophilicity of flavonoids, which can lead to increased interaction with cell membranes and potentially higher bioavailability. Studies on other prenylated flavonoids suggest that prenylation can enhance cytotoxic and anti-inflammatory activities. For instance, prenylated naringenin has shown enhanced biological functions. A study comparing 6-prenylnaringenin and 8-prenylnaringenin revealed that the 8-prenyl isomer has significantly higher oral bioavailability. This suggests that the position of the prenyl group is a critical determinant of pharmacokinetic properties. While direct data is unavailable, it is plausible that 6-prenylquercetin may exhibit lower bioavailability compared to an 8-prenyl counterpart.

  • Methylation: Methylation of the hydroxyl groups of quercetin has variable effects on its bioactivity. Some studies indicate that methylation can decrease antioxidant activity, as seen in the DPPH assay data. However, the effect on anti-inflammatory activity is not directly correlated with the number of free hydroxyl groups. In some cases, methylated derivatives have shown potent anti-inflammatory effects.

Based on these SAR principles, it can be hypothesized that This compound would exhibit a unique profile:

  • Antioxidant Activity: The methylation at the 3-position might lead to a slight decrease in antioxidant activity compared to quercetin. The presence of the prenyl group at the 6-position could potentially contribute to radical scavenging at the prenyl chain itself, though this effect might be modest.

  • Anti-inflammatory Activity: The combination of prenylation and methylation could result in significant anti-inflammatory properties. The increased lipophilicity from the prenyl group may enhance cellular uptake and interaction with inflammatory signaling proteins.

  • Cytotoxicity: The prenyl group is often associated with increased cytotoxicity against cancer cells. Therefore, this compound may possess noteworthy anti-proliferative effects.

Key Signaling Pathways Modulated by Quercetin and Its Derivatives

Quercetin and its derivatives exert their biological effects by modulating various intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are critical in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4/TNFR TLR4/TNFR Stimulus->TLR4/TNFR Binds IKK IKK TLR4/TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Quercetin Quercetin & Derivatives Quercetin->IKK Inhibits Quercetin->NF-κB_nuc Inhibits Translocation DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory_Genes Induces

Caption: Quercetin's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Quercetin derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Quercetin Quercetin & Derivatives Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH Solution (e.g., 0.1 mM in Methanol) & Test Compound Solutions Start->Prepare_Solutions Mix Mix DPPH Solution with Test Compound (or standard/blank) Prepare_Solutions->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 1 mM) in methanol.

    • Prepare a working solution of DPPH by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound dilutions, standard, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well plate Start->Seed_Cells Pre-treat Pre-treat cells with Test Compound Seed_Cells->Pre-treat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pre-treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess_Assay Perform Griess Assay on Supernatant Incubate->Griess_Assay Measure Measure Absorbance at ~540 nm Griess_Assay->Measure Calculate Calculate % NO Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.

    • After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL).

    • Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition and the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Start Start Seed_Cells Seed HeLa Cells in 96-well plate Start->Seed_Cells Treat Treat cells with Test Compound Seed_Cells->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Calculate Calculate % Viability and IC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture:

    • Culture HeLa cells in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a robust comparative framework based on the known biological activities of its structural relatives. The presented data and structure-activity relationships suggest that this compound is a promising candidate for further investigation, particularly for its potential anti-inflammatory and anti-cancer properties. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate future research into this and other novel flavonoid derivatives, ultimately contributing to the development of new therapeutic agents. Researchers are encouraged to utilize this guide as a foundational resource for designing and conducting studies to elucidate the specific bioactivities of this compound.

References

Molecular Target of 6-Prenylquercetin-3-Me Ether Remains Elusive in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, the specific molecular target of 6-Prenylquercetin-3-Me ether has not been definitively identified. Research has extensively documented the biological activities of its parent compound, quercetin, and various derivatives, but the direct binding partner for this particular ether remains unconfirmed.

Quercetin, a well-studied flavonoid, is known to interact with a multitude of cellular targets, influencing several signaling pathways. Key among these are the PI3K/Akt and MAPK/ERK pathways, where quercetin and its analogs have shown inhibitory effects.[1] For instance, quercetin-3-methyl ether has been demonstrated to suppress the Notch1 and PI3K/Akt signaling pathways in human breast cancer stem cells.[2]

Similarly, prenylation, the addition of a prenyl group, has been shown to modulate the biological activity of flavonoids. 8-prenyl quercetin, a positional isomer of the "6-prenyl" variant, has been found to directly target SEK1-JNK1/2 and MEK1-ERK1/2 in its anti-inflammatory action.[3][4] This suggests that the prenyl moiety can significantly influence the target specificity of the quercetin scaffold.

While the synthesis and biological evaluation of various quercetin derivatives, including ethers and prenylated forms, have been reported, these studies have primarily focused on their broader antioxidant, anti-inflammatory, and anticancer properties rather than pinpointing a singular molecular target.[5]

The absence of a confirmed molecular target for this compound precludes the development of a detailed comparison guide with alternative compounds at this time. Further research, including affinity chromatography, genetic screening, and computational modeling, is necessary to elucidate its precise mechanism of action and identify its direct molecular interactors.

Signaling Pathways of Related Quercetin Derivatives

To provide context for potential areas of investigation, the following diagrams illustrate the known signaling pathways affected by related quercetin compounds.

Quercetin_3_Methyl_Ether_Pathway cluster_cell Breast Cancer Stem Cell Q3ME This compound (Hypothesized) Notch1 Notch1 Q3ME->Notch1 Inhibits PI3K PI3K Q3ME->PI3K Inhibits Stemness Stemness Genes (SOX2, Nanog) Notch1->Stemness Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation

Caption: Hypothesized inhibitory action of this compound on the Notch1 and PI3K/Akt pathways, based on the activity of Quercetin-3-Methyl ether.

Caption: Direct targeting of SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways by 8-Prenylquercetin to inhibit inflammation.

References

Independent Verification of 6-Prenylquercetin-3-Me Ether Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the potential biological activities of 6-Prenylquercetin-3-Me ether by examining the performance of structurally related compounds: prenylated quercetins and methylated quercetins. Due to a lack of direct research findings for this compound, this analysis relies on experimental data from studies on these related molecules to infer its potential efficacy and mechanisms of action.

Executive Summary

The introduction of a prenyl group to the quercetin backbone has been shown to enhance various biological activities, including anti-inflammatory and antioxidant effects.[1][2] Similarly, methylation of the hydroxyl groups of quercetin can modulate its activity, often leading to altered potency and target specificity.[3][4] This guide synthesizes available data on these two classes of quercetin derivatives to provide a predictive comparison for this compound.

Data Presentation: Comparative Biological Activities

The following tables summarize quantitative data for various prenylated and methylated quercetin derivatives, offering a point of comparison for the potential activities of this compound.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
QuercetinMCF-7 (Breast Cancer)73[5]
QuercetinMDA-MB-231 (Breast Cancer)85
QuercetinHeLa (Cervical Cancer)43.55
QuercetinAGS (Gastric Cancer)3.2 µg/mL
Quercetin-3-methyl etherHL-60 (Leukemia)14.3 ± 4.6
Quercetin-3-methyl etherSK-Br-3 (Breast Cancer)~60% growth inhibition at 10 µM
4Ac-QuercetinMCF-7 (Breast Cancer)37
4Me-QuercetinMCF-7 (Breast Cancer)> 100

Table 2: Comparative Anti-inflammatory Activity

CompoundModelEffectReference
8-Prenylquercetin (PQ)LPS-induced RAW264.7 cellsStronger inhibition of iNOS, COX-2, NO, and PGE2 production than Quercetin
8-Prenylquercetin (PQ)LPS-induced mouse paw edemaAttenuated paw edema
8-Prenylnaringenin (8-PN) & 8-Prenylapigenin (8-PA)LPS-induced RAW 264.7 cellsInhibition of TNF-alpha, iNOS, COX-2 gene expression and release of pro-inflammatory mediators

Table 3: Comparative Antioxidant Activity

CompoundAssayActivityReference
Prenylated Flavonoids (general)DPPH Radical ScavengingGenerally potent, structure-dependent
6-Prenylated-3,5,7,4'-tetrahydroxy-2'-methoxyflavonolDPPH Radical ScavengingIC50 value of 2.8 µg/mL
QuercetinDPPH Radical ScavengingHigh antiradical activity determined by the catechol group in the B ring
Quercetin GlycosidesVariousLower antioxidant activity compared to the aglycone

Experimental Protocols

Detailed methodologies for the synthesis of key comparator compounds are outlined below.

Synthesis of Prenylated Quercetins (General Approach)

The synthesis of prenylated flavonoids is typically achieved through electrophilic substitution of the flavonoid nucleus with a prenylating agent.

Materials:

  • Quercetin

  • Prenylating agent (e.g., 2-methyl-3-buten-2-ol)

  • Catalyst (e.g., BF3-etherate)

  • Anhydrous solvent (e.g., dioxane)

  • Diethyl ether

  • Water

Procedure:

  • A solution of quercetin is prepared in an anhydrous solvent.

  • The catalyst, such as BF3-etherate, is gradually added to the stirred solution at room temperature.

  • A solution of the prenylating agent in the same anhydrous solvent is then added.

  • The reaction mixture is stirred for several hours.

  • After the reaction is complete, diethyl ether is added, and the mixture is washed with water.

  • The organic layer is collected, dried, and the solvent is evaporated.

  • The resulting products are purified by column chromatography to isolate the desired prenylated quercetin isomers.

Synthesis of Methylated Quercetins (Example: 4'-O-methylquercetin)

The synthesis of methylated quercetins often involves a multi-step process of selective protection, methylation, and deprotection.

Step 1: Selective Protection of the 3' and 4'-Hydroxyl Groups

  • A mixture of quercetin in diphenyl ether is stirred, and dichlorodiphenylmethane is added.

  • The reaction mixture is heated to 175 °C for 30 minutes.

  • After cooling, petroleum ether is added to precipitate the product.

  • The solid is filtered and purified by column chromatography to yield the protected quercetin.

Step 2: Protection of the 3 and 7-Hydroxyl Groups

  • The product from Step 1 is mixed with K2CO3 in dry acetone.

  • Chloromethyl ether is added, and the mixture is refluxed for 6 hours.

  • After cooling and filtration, the solvent is evaporated to yield the di-protected quercetin.

Step 3: Methylation of the 4'-Hydroxyl Group

  • The product from Step 2 is treated with a methylating agent (e.g., iodomethane) to selectively methylate the 4'-hydroxyl group.

Step 4: Deprotection

  • The methylated product is treated with hydrochloric acid in a mixture of CH2Cl2 and ether at 0 °C, then warmed to room temperature and stirred for 6 hours.

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude material is purified by column chromatography to yield 4'-O-methylquercetin.

Mandatory Visualization

Signaling Pathways

The biological activity of quercetin and its derivatives is mediated through various signaling pathways. The following diagrams illustrate key pathways influenced by prenylated and methylated quercetins.

Signaling_Pathway_Prenylated_Quercetin cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 SEK1 SEK1 TLR4->SEK1 MEK1 MEK1 TLR4->MEK1 PQ 8-Prenylquercetin PQ->SEK1 inhibits PQ->MEK1 inhibits JNK JNK1/2 SEK1->JNK Inflammation Inflammatory Response (iNOS, COX-2, Cytokines) JNK->Inflammation ERK ERK1/2 MEK1->ERK ERK->Inflammation

Caption: Anti-inflammatory mechanism of 8-Prenylquercetin via MAPK pathway inhibition.

Signaling_Pathway_Methylated_Quercetin cluster_pi3k PI3K/Akt Pathway cluster_notch Notch Pathway Q3ME Quercetin-3-methyl ether PI3K PI3K Q3ME->PI3K inhibits Akt Akt Q3ME->Akt inhibits Notch1 Notch1 Q3ME->Notch1 inhibits Apoptosis Apoptosis Q3ME->Apoptosis induces PI3K->Akt CellGrowth Cell Growth & Survival PI3K->CellGrowth Akt->CellGrowth Notch1->CellGrowth

Caption: Anticancer mechanism of Quercetin-3-methyl ether via PI3K/Akt and Notch1 inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of prenylated and methylated quercetin derivatives.

Synthesis_Workflow_Prenylated Start Quercetin Reaction Prenylation (Prenylating agent, Catalyst) Start->Reaction Workup Workup (Ether extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Prenylated Quercetin Purification->Product

Caption: General workflow for the synthesis of prenylated quercetin.

Synthesis_Workflow_Methylated Start Quercetin Protection Selective Protection of Hydroxyl Groups Start->Protection Methylation Methylation (Methylating agent) Protection->Methylation Deprotection Deprotection Methylation->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Product Methylated Quercetin Purification->Product

Caption: General workflow for the synthesis of methylated quercetin.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step protocol for the disposal of 6-Prenylquercetin-3-Me ether, emphasizing safety and adherence to standard laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not definitively located. While one source indicates a similar compound is not hazardous, other related quercetin compounds are classified as toxic.[1] Therefore, it is imperative to handle this compound with caution and treat it as potentially hazardous chemical waste. Always consult your institution's specific chemical hygiene plan and local regulations before proceeding with any disposal.

Immediate Safety and Handling Precautions

All personnel assigned to handle and dispose of this compound must be thoroughly trained in chemical waste management. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat or other protective outerwear is necessary.

Quantitative Data Summary

For proper waste labeling and documentation, the following table summarizes key identifiers for this compound.

PropertyValue
Chemical Name This compound
Synonyms Information not readily available
CAS Number Information not readily available
Molecular Formula C21H20O7 (example for a related compound)
Appearance Likely a solid powder

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation and disposal of waste containing this compound.

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and disposable labware, should be treated as hazardous chemical waste.[2]

  • Segregate Waste Streams: Proper segregation is crucial to prevent dangerous chemical reactions.

    • Solid Waste: Collect unused or expired powder in a designated, clearly labeled, and compatible waste container.[2]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container.[2]

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be disposed of in a container designated for chemically contaminated solid waste.

  • Container Selection and Labeling:

    • Use only approved, leak-proof containers that are in good condition with a secure, tight-fitting lid.

    • All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

    • Storage should be in accordance with all local and institutional regulations.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

This document provides disposal procedures and does not cite experimental protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Identify Waste (Solid, Liquid, Contaminated) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids contaminated_waste Contaminated Sharps/Labware Container segregate->contaminated_waste Contaminated Materials label_waste Label Containers Clearly (Chemical Name, Hazards) solid_waste->label_waste liquid_waste->label_waste contaminated_waste->label_waste store_waste Store in Designated Waste Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Disposal Workflow for this compound

References

Personal protective equipment for handling 6-Prenylquercetin-3-Me ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 6-Prenylquercetin-3-Me ether. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling flavonoids and similar research chemicals.[1][2] Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1] The level of PPE required is contingent on the specific laboratory task being performed.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not working in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

Source: Adapted from BenchChem safety guidelines for similar compounds.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risks throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials.

2. Handling and Preparation:

  • Engineering Controls: Always handle the solid form of this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.

  • Procedural Steps:

    • Ensure the work area is clean and uncluttered before starting.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Minimize the creation of dust.

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Safety Procedures

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase start Start: Review Protocol & SDS ppe Don Appropriate PPE start->ppe setup Prepare & Inspect Fume Hood ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste Segregate & Dispose Waste experiment->waste decontaminate Clean Work Area & Equipment waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_node End of Procedure wash->end_node

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.